Pyrazolidine-3,5-dione
説明
Structure
3D Structure
特性
IUPAC Name |
pyrazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O2/c6-2-1-3(7)5-4-2/h1H2,(H,4,6)(H,5,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTVKOMHCDKATN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NNC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101346761 | |
| Record name | 3,5-Pyrazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101346761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4744-71-2 | |
| Record name | 3,5-Pyrazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101346761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pyrazolidine-3,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Pyrazolidine-3,5-dione Core: A Historical and Technical Guide for Drug Development Professionals
An in-depth exploration of the history, synthesis, and mechanism of action of the pyrazolidine-3,5-dione scaffold, a cornerstone in the development of non-steroidal anti-inflammatory drugs (NSAIDs).
This technical guide provides a comprehensive overview of the this compound core, a privileged scaffold in medicinal chemistry. From its serendipitous discovery to its pivotal role in the development of potent anti-inflammatory agents, this document serves as a valuable resource for researchers, scientists, and professionals in drug development. Detailed experimental protocols, quantitative physicochemical data, and visualizations of key pathways are presented to facilitate a deeper understanding and inspire further innovation in this field.
A Rich History: From Obscure Dyes to Potent Therapeutics
The journey of this compound derivatives into the realm of medicine is a fascinating tale of chemical exploration and serendipitous discovery. The parent company, J. R. Geigy AG, founded in Basel, Switzerland, in 1758, initially focused on the sale of materials, chemicals, and dyes.[1] It wasn't until 1938 that a dedicated pharmaceutical research department was established.[1]
The breakthrough came in 1949 when the Swiss pharmaceutical company Geigy introduced Phenylbutazone (B1037), a derivative of the this compound core, for the treatment of rheumatoid arthritis and gout.[2][3] Initially investigated as a solubilizing agent for aminopyrine, its own potent anti-inflammatory properties were soon recognized.[2] Marketed as Butazolidin, it offered significant relief for patients with inflammatory conditions.[1][2]
However, the widespread use of Phenylbutazone in humans revealed a significant risk of serious adverse effects, including gastrointestinal issues and potentially fatal blood dyscrasias like aplastic anemia.[4] These safety concerns led to severe restrictions on its use in humans by the 1980s.[4] Despite its decline in human medicine, Phenylbutazone found a new and lasting role in veterinary medicine, particularly for the management of pain and inflammation in horses.[2][4]
The exploration of the this compound scaffold continued, leading to the development of other important derivatives. Sulfinpyrazone, another notable derivative, was developed as a uricosuric agent for the treatment of gout.[5][6] It functions by increasing the excretion of uric acid in the urine.[5][6] Another key derivative, Oxyphenbutazone, is an active metabolite of phenylbutazone and was also used for its anti-inflammatory properties.[7]
The enduring legacy of the this compound core lies in its contribution to the understanding of anti-inflammatory drug action and its role as a foundational scaffold for the design of new therapeutic agents.
Physicochemical Properties of Key this compound Derivatives
A summary of the key physicochemical properties of Phenylbutazone, Sulfinpyrazone, and Oxyphenbutazone is provided in the table below for easy comparison.
| Property | Phenylbutazone | Sulfinpyrazone | Oxyphenbutazone |
| Molecular Formula | C₁₉H₂₀N₂O₂ | C₂₃H₂₀N₂O₃S | C₁₉H₂₀N₂O₃ |
| Molar Mass | 308.38 g/mol | 404.48 g/mol | 324.37 g/mol |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder | White to off-white crystalline powder |
| Melting Point | 104-107 °C | 131-135 °C | 124-125 °C |
| Solubility | Practically insoluble in water, soluble in alkaline solutions and organic solvents like ethanol (B145695), DMSO, and DMF.[8][9] | Slightly soluble in water, alcohol, and ether. Soluble in acetone (B3395972) and aqueous alkali. | Very slightly soluble in water, soluble in alcohol, ether, and chloroform. |
| UV λmax | 242 nm | ~245 nm | ~254 nm |
| pKa | 4.5 | 2.8 | 4.7 |
Experimental Protocols for Synthesis
The synthesis of the this compound core and its derivatives has been approached through various methods, from classical condensation reactions to more modern microwave-assisted techniques. Below are detailed protocols for key synthetic procedures.
Classical Condensation for 1-Phenylthis compound
This method represents the traditional approach to constructing the this compound ring.[4]
Materials:
-
Diethyl malonate
-
Phenylhydrazine
-
Sodium ethoxide
-
Absolute ethanol
-
Hydrochloric acid
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
Diethyl malonate is added dropwise to the sodium ethoxide solution at room temperature.
-
Phenylhydrazine is then added to the reaction mixture.
-
The solution is refluxed for 6-8 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with hydrochloric acid to precipitate the product.
-
The crude product is collected by filtration, washed with cold water, and recrystallized from ethanol to yield 1-phenylthis compound.[4]
General Synthesis of Substituted Pyrazolidine-3,5-diones
This procedure outlines a common pathway for synthesizing substituted derivatives, starting from a substituted benzoic acid.[10][11]
Step 1: Esterification of Substituted Benzoic Acid
-
One mole of the substituted benzoic acid is dissolved in 70-80 mL of methanol (B129727) in a round-bottom flask.
-
1.5-2.0 mL of sulfuric acid is carefully added.
-
The reaction mixture is refluxed for 6 hours.
-
After cooling, an equal volume of water is added to the mixture.
-
The separated ester is extracted and purified.
Step 2: Hydrazide Formation
-
The ester from Step 1 is reacted with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol.
-
The mixture is refluxed for several hours.
-
Upon cooling, the hydrazide precipitates and is collected by filtration.
Step 3: Cyclization to form this compound
-
An equimolar quantity of the substituted hydrazide from Step 2 is reacted with diethyl malonate.[11]
-
A catalytic amount of a base, such as sodium ethoxide, is added.
-
The mixture is heated under reflux for an extended period.
-
After cooling and acidification, the substituted this compound precipitates and is purified by recrystallization.[11]
Mechanism of Action: Inhibition of the Cyclooxygenase Pathway
The primary mechanism of action for the anti-inflammatory effects of this compound derivatives like Phenylbutazone is the inhibition of cyclooxygenase (COX) enzymes.[4] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[12]
There are two main isoforms of the COX enzyme:
-
COX-1: Constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function.[12]
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and in cancerous tissues.[12]
By inhibiting both COX-1 and COX-2, Phenylbutazone and related compounds reduce the production of prostaglandins, thereby alleviating the symptoms of inflammation. The inhibition of COX-1 is also responsible for some of the adverse gastrointestinal effects associated with these drugs.
The signaling pathway illustrating the role of COX enzymes and their inhibition is depicted below.
Caption: Inhibition of the Cyclooxygenase (COX) pathway by pyrazolidine-3,5-diones.
Experimental Workflow: From Synthesis to Evaluation
The discovery and development of new this compound derivatives follow a structured workflow, from initial synthesis to biological evaluation. A generalized experimental workflow is illustrated in the diagram below.
Caption: A generalized experimental workflow for the development of this compound-based drugs.
Conclusion
The this compound core remains a significant scaffold in medicinal chemistry, with a rich history and a well-understood mechanism of action. While the initial promise of its early derivatives was tempered by safety concerns, the knowledge gained has been invaluable for the development of safer and more effective anti-inflammatory drugs. This technical guide provides a solid foundation for researchers and drug development professionals to build upon, encouraging further exploration and innovation in this important class of therapeutic agents. The detailed protocols, compiled data, and visual representations of key processes aim to facilitate a comprehensive understanding and spark new avenues of research.
References
- 1. Investigating the Synthesis Methods of 3,5-dione Pyrazolidine and 3,5-dione 1-phenylpyrazolidine in the Presence and Absence of Ultrasound Bath and their Anticancer Effects on MCF-7 Breast Cancer Cells | Bentham Science [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. Phenylbutazone(50-33-9) IR Spectrum [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. spectrabase.com [spectrabase.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione [jscimedcentral.com]
- 11. jscimedcentral.com [jscimedcentral.com]
- 12. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Spectroscopic Analysis of Pyrazolidine-3,5-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazolidine-3,5-dione scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2] A thorough understanding of the structural characteristics of these derivatives is paramount for drug design, development, and quality control. This technical guide provides an in-depth overview of the key spectroscopic techniques used to elucidate the structures of this compound derivatives, complete with experimental protocols, quantitative data, and workflow visualizations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound derivatives, providing detailed information about the carbon and hydrogen framework.
Proton NMR provides insights into the electronic environment of hydrogen atoms within the molecule. The chemical shifts are influenced by the substituents on the this compound ring.
Key ¹H NMR Spectral Features:
-
C4-H Proton: For monosubstituted derivatives at the C4 position, the methine proton typically appears as a singlet or a multiplet depending on adjacent protons. Its chemical shift is sensitive to the nature of the substituent.
-
N-H Protons: The protons on the nitrogen atoms of the pyrazolidine (B1218672) ring can be observed, though their signals may be broad and are exchangeable with D₂O.
-
Aromatic Protons: Substituents such as phenyl groups on the nitrogen atoms will show characteristic signals in the aromatic region (typically δ 7.0-8.0 ppm).
-
Substituent Protons: The protons of the various substituents at C4 or on the N-phenyl rings will have their own characteristic chemical shifts.
Carbon-13 NMR is crucial for confirming the carbon skeleton of this compound derivatives.
Key ¹³C NMR Spectral Features:
The carbonyl carbons of the this compound ring are particularly characteristic.[3]
-
C3 and C5 Carbonyls: These carbons typically resonate in the downfield region of the spectrum, reflecting their deshielded nature. The chemical shifts for the carbonyl carbons of the this compound nucleus are generally observed in the range of δ 165.5 – 170.3 ppm.[1][3]
-
Aromatic Carbons: Phenyl substituents on the nitrogen atoms exhibit signals between δ 128.3 to 140.8 ppm.[3]
-
Amide Carbons: Carbons of amide groups within substituents are typically found between δ 165.8 and 168.3 ppm.[3]
Table 1: Characteristic ¹³C NMR Chemical Shifts (δ, ppm) for the this compound Core
| Carbon Atom | Chemical Shift Range (ppm) | Reference |
| C3 and C5 (Carbonyls) | 165.5 – 170.3 | [1][3] |
| Aromatic Carbons (N-Phenyl) | 128.3 – 140.8 | [3] |
| Amide Carbons (Substituent) | 165.8 – 168.3 | [3] |
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4][5]
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[5]
-
¹H NMR Parameters: Typical parameters include a spectral width of 0-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Parameters: Typical parameters include a spectral width of 0-220 ppm, proton decoupling, and a longer relaxation delay (e.g., 2-5 seconds) to ensure proper quantification of all carbon signals.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound derivatives, this technique is particularly useful for identifying the characteristic carbonyl and N-H groups.
Key IR Absorption Bands:
The IR spectra of this compound derivatives show characteristic absorption bands corresponding to their functional groups.[3]
-
C=O Stretching: The two carbonyl groups in the this compound ring give rise to strong absorption bands. These are typically observed in the range of 1700-1705 cm⁻¹.[3]
-
N-H Stretching: The N-H bonds of the pyrazolidine ring exhibit stretching vibrations in the region of 3100-3250 cm⁻¹.[3]
-
C-H Stretching: Aromatic C-H stretching is observed around 3062 cm⁻¹, while alkane C-H stretching appears around 2943 cm⁻¹.[3]
-
C=C Stretching: Aromatic C=C bond stretching vibrations are typically seen at 1460 cm⁻¹ and 1618 cm⁻¹.[3]
-
C-N Stretching: The C-N stretching vibration is usually observed around 1540 cm⁻¹.[3]
Table 2: Characteristic IR Absorption Frequencies (cm⁻¹) for this compound Derivatives
| Functional Group | Absorption Range (cm⁻¹) | Intensity | Reference |
| >C=O (this compound) | 1700 - 1705 | Strong | [3] |
| >N-H | 3100 - 3250 | Medium | [3] |
| Aromatic C-H | ~3062 | Medium | [3] |
| Alkane C-H | ~2943 | Medium | [3] |
| Amide C=O | ~1646 | Strong | [3] |
| >C-N | ~1540 | Medium | [3] |
| Aromatic C=C | 1460, 1618 | Medium | [3] |
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid this compound derivative with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder to subtract any atmospheric interference.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.
Key Mass Spectrometry Features:
-
Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule provides the molecular weight of the this compound derivative. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.
-
Fragmentation Pattern: The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for this compound derivatives may involve the cleavage of substituents at the C4 position, or the rupture of the pyrazolidine ring itself.
Table 3: Example Mass Spectrometry Data for a this compound Derivative
| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragments (m/z) | Reference |
| 1-(1-((dimethylamino)methyl)-2-oxo-1,2-dihydroquinolin-4-yl)-2-phenylthis compound derivatives | ESI-MS | 390, 410, 418, etc. | Varies by structure | [5] |
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: A suitable ionization technique is chosen based on the analyte's properties. Common methods include Electron Ionization (EI), Electrospray Ionization (ESI), and Fast Atom Bombardment (FAB).[1]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound derivatives, this technique can be used to study conjugation and the effects of substituents on the electronic structure. The absorption maxima (λ_max) are influenced by the extent of conjugation in the molecule. While specific data is sparse in the literature, merocyanine (B1260669) dyes based on 1,2-diphenyl-3,5-pyrazolidinedione have been studied for their absorption and fluorescence spectra in various solvents.
Visualizing Workflows and Mechanisms
The synthesis of substituted pyrazolidine-3,5-diones often follows a multi-step pathway, starting from readily available materials.[1][3] This can be visualized as a logical workflow.
Caption: General synthesis workflow for substituted pyrazolidine-3,5-diones.
Many this compound derivatives exhibit anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[6][7] The binding of these derivatives to the active site of COX-2 prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Caption: Proposed mechanism of COX-2 inhibition by this compound derivatives.
Conclusion
The structural characterization of this compound derivatives is a critical aspect of their development as therapeutic agents. A combination of spectroscopic techniques, including NMR, IR, and Mass Spectrometry, provides a comprehensive understanding of their molecular architecture. This guide has outlined the key spectral features and experimental protocols necessary for the effective analysis of this important class of compounds, providing a valuable resource for researchers in the field of drug discovery.
References
- 1. Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione [jscimedcentral.com]
- 2. researchgate.net [researchgate.net]
- 3. jscimedcentral.com [jscimedcentral.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of Pyrazolidine-3,5-diones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of pyrazolidine-3,5-diones, a core scaffold in numerous pharmacologically active compounds. A thorough understanding of their ¹H and ¹³C NMR spectra is essential for unambiguous structure elucidation, purity assessment, and facilitating drug discovery and development efforts.
Core Structure and NMR Spectral Features of Pyrazolidine-3,5-diones
The pyrazolidine-3,5-dione ring system presents characteristic NMR signals that are influenced by substitution at the N1, N2, and C4 positions. The protons and carbons of the heterocyclic core, particularly the C4-H proton and the C3/C5 carbonyl carbons, are key diagnostic markers.
Tabulated ¹H and ¹³C NMR Data
The following tables summarize representative ¹H and ¹³C NMR data for a series of substituted pyrazolidine-3,5-diones, providing a valuable reference for researchers in this field.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) of Representative Pyrazolidine-3,5-diones
| Compound | Solvent | N-H (δ, ppm) | C4-H (δ, ppm) | Aromatic-H (δ, ppm) | Other Signals (δ, ppm) |
| 1,2-Diphenylthis compound | CDCl₃ | - | 3.65 (s, 2H) | 7.20-7.50 (m, 10H) | - |
| 4-Butyl-1,2-diphenylthis compound (Phenylbutazone) | CDCl₃ | - | 3.85 (t, J=7.2 Hz, 1H) | 7.10-7.40 (m, 10H) | 0.90 (t, J=7.0 Hz, 3H), 1.35 (m, 2H), 2.10 (m, 2H) |
| 4-(4-Hydroxybenzylidene)-1,2-diphenylthis compound | DMSO-d₆ | - | - | 6.85 (d, J=8.5 Hz, 2H), 7.30-7.60 (m, 10H), 7.90 (d, J=8.5 Hz, 2H) | 8.15 (s, 1H, =CH), 10.1 (s, 1H, OH) |
| 4-Methyl-1-phenylthis compound | DMSO-d₆ | 10.8 (br s, 1H) | 3.60 (q, J=7.5 Hz, 1H) | 7.20-7.50 (m, 5H) | 1.35 (d, J=7.5 Hz, 3H) |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Representative Pyrazolidine-3,5-diones
| Compound | Solvent | C=O (C3 & C5) (δ, ppm) | C4 (δ, ppm) | Aromatic-C (δ, ppm) | Other Signals (δ, ppm) |
| 1,2-Diphenylthis compound | CDCl₃ | 168.5 | 45.2 | 125.8, 128.9, 129.3, 138.1 | - |
| 4-Butyl-1,2-diphenylthis compound (Phenylbutazone) | CDCl₃ | 171.0 | 58.5 | 126.0, 128.5, 129.0, 138.5 | 13.8, 22.5, 30.1 |
| 4-(4-Hydroxybenzylidene)-1,2-diphenylthis compound | DMSO-d₆ | 165.5, 167.0 | 115.0 | 116.2, 124.5, 126.8, 128.9, 129.5, 132.8, 137.5, 160.5 | 145.1 (=CH) |
| 4-Methyl-1-phenylthis compound | DMSO-d₆ | 172.5, 175.0 | 48.0 | 121.5, 126.0, 129.2, 139.0 | 15.5 |
Note: Chemical shifts are reported relative to tetramethylsilane (B1202638) (TMS) or the residual solvent peak. Multiplicities are denoted as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet). Broad signals are denoted as br.
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality and reproducible NMR data.
Sample Preparation
-
Sample Purity: Ensure the this compound derivative is of high purity, as impurities can complicate spectral interpretation. Purification is typically achieved by recrystallization or column chromatography.
-
Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble. Common solvents include chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD). The choice of solvent can influence chemical shifts, particularly for protons involved in hydrogen bonding (e.g., N-H).
-
Concentration: For ¹H NMR, dissolve 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm for both ¹H and ¹³C NMR). If TMS is not compatible with the sample, the residual solvent peak can be used as a secondary reference.
-
Sample Filtration: If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
NMR Data Acquisition
-
Instrumentation: NMR spectra are typically acquired on a spectrometer with a field strength of 300 MHz or higher. Higher field strengths provide better signal dispersion and resolution.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment is usually sufficient.
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 4-16 scans are generally adequate for routine ¹H NMR.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: Several hundred to several thousand scans may be required depending on the sample concentration and the desired signal-to-noise ratio.
-
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are valuable for distinguishing between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. In a DEPT-90 spectrum, only CH signals are observed. Quaternary carbons are absent in all DEPT spectra.
Visualizing Experimental and Logical Workflows
General Workflow for Synthesis and Characterization
The synthesis of substituted pyrazolidine-3,5-diones typically involves a multi-step process, followed by thorough characterization to confirm the structure and purity of the final product.
Caption: General workflow for the synthesis and characterization of pyrazolidine-3,5-diones.
NMR Data Interpretation Workflow
A systematic approach to interpreting NMR spectra is essential for accurate structure elucidation.
Caption: Logical workflow for NMR-based structure elucidation of pyrazolidine-3,5-diones.
Signaling Pathway: Mechanism of Anti-inflammatory Action
Many this compound derivatives, such as phenylbutazone, exhibit anti-inflammatory properties by inhibiting the cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.
Caption: Inhibition of the COX pathway by pyrazolidine-3,5-diones.
This technical guide provides a foundational understanding of the ¹H and ¹³C NMR characterization of pyrazolidine-3,5-diones. By utilizing the provided data, protocols, and workflows, researchers can confidently and accurately analyze this important class of heterocyclic compounds.
Crystal Structure of Unsubstituted Pyrazolidine-3,5-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core structural and experimental aspects of unsubstituted pyrazolidine-3,5-dione. While the definitive single-crystal X-ray diffraction data has been published, its detailed numerical values are not widely accessible. This document, therefore, synthesizes the available information on its synthesis, and spectroscopic characterization, and presents a generalized experimental protocol for its crystal structure determination.
Introduction
This compound is a five-membered heterocyclic organic compound containing two nitrogen atoms and two carbonyl groups. This core structure is a key pharmacophore in a variety of biologically active molecules. Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and antipyretic properties. The biological activity of these compounds is often linked to the acidity of the proton at the C4 position, which is influenced by the two adjacent carbonyl groups. A thorough understanding of the crystal structure of the parent, unsubstituted this compound is fundamental for the rational design of novel derivatives with enhanced therapeutic profiles.
Synthesis of Unsubstituted this compound
The synthesis of unsubstituted this compound has been reported to be challenging, with some earlier attempts resulting in polymeric products. A successful method involves the cyclization of malonic acid ethyl ester hydrazide.
A common synthetic approach for the broader class of pyrazolidine-3,5-diones involves the condensation of a malonic acid derivative with a hydrazine (B178648) derivative. For the unsubstituted compound, this typically involves the reaction of diethyl malonate with hydrazine hydrate.
Spectroscopic and Physicochemical Properties
The characterization of the this compound core is typically achieved through a combination of spectroscopic methods.
| Property | Data |
| Molecular Formula | C₃H₄N₂O₂ |
| Molecular Weight | 100.08 g/mol |
| ¹³C NMR (in DMSO-d₆) | The carbonyl carbons of the this compound nucleus typically appear in the range of δ 165.5 – 170.3 ppm.[1] The methylene (B1212753) carbon (C4) would be expected at a significantly different chemical shift. |
| IR Spectroscopy | Characteristic absorption bands are expected for the N-H and C=O functional groups. The C=O stretching vibrations in this compound systems are typically observed around 1700-1705 cm⁻¹.[1] |
Crystal Structure Analysis
The molecular geometry of unsubstituted this compound has been determined by single-crystal X-ray analysis, as reported by G. Weber, G. Mann, H. Wilde, and S. Hauptmann in Zeitschrift für Chemie in 1987. However, the detailed crystallographic data, including unit cell parameters, bond lengths, and bond angles, are not available in commonly accessible crystallographic databases.
The this compound ring is expected to be nearly planar. The crystal packing is likely dominated by intermolecular hydrogen bonding between the N-H donors and the carbonyl oxygen acceptors of adjacent molecules, leading to the formation of supramolecular assemblies such as chains or sheets.
Experimental Protocols
Synthesis and Crystallization
A general procedure for the synthesis and crystallization of unsubstituted this compound is as follows:
-
Synthesis: Malonic acid ethyl ester hydrazide is subjected to cyclization in a methanolic solution in the presence of a base such as sodium methanolate.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol (B145695) or an ethanol/water mixture.
-
Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound at room temperature.
Single-Crystal X-ray Diffraction
The following outlines a standard protocol for the determination of the crystal structure of a small organic molecule like this compound.
Detailed Steps:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector. A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. These intensities are then corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).
-
Structure Solution: The positions of the atoms in the unit cell are determined ab initio using direct methods or Patterson methods.
-
Structure Refinement: The initial atomic model is refined against the experimental data using a full-matrix least-squares method. In this process, the atomic coordinates, and thermal parameters are adjusted to minimize the difference between the observed and calculated structure factors.
-
Validation: The final refined structure is validated using software tools to check for consistency and identify any potential issues with the model.
Logical Relationships in Structure-Activity
The structural features of the this compound core are directly related to its chemical reactivity and biological activity.
Conclusion
The unsubstituted this compound serves as a crucial starting point for the development of a wide range of therapeutic agents. While a definitive crystal structure has been reported, the lack of readily available detailed crystallographic data highlights a gap in the public scientific record. The information and protocols presented in this guide provide a foundational understanding for researchers working with this important heterocyclic scaffold. Further efforts to obtain and deposit the crystallographic information for unsubstituted this compound into public databases would be of significant benefit to the scientific community.
References
The Pyrazolidine-3,5-dione Core: A Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazolidine-3,5-dione nucleus is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry for its broad spectrum of pharmacological activities.[1][2][3][4] This five-membered ring system, characterized by two adjacent nitrogen atoms and two carbonyl groups, serves as the foundation for numerous therapeutic agents.[2] Marketed drugs such as the anti-inflammatory agent Phenylbutazone and the uricosuric agent Sulfinpyrazone feature this core structure, highlighting its clinical significance.[2][5][6] The continued interest in this scaffold stems from its synthetic accessibility and the tunable nature of its biological effects through targeted structural modifications.[3][4]
This guide provides a comprehensive overview of the this compound core, including its synthesis, key biological activities, and structure-activity relationships, supported by quantitative data and detailed experimental protocols.
Synthesis of the this compound Core
The construction of the this compound ring is most commonly achieved through the condensation of a hydrazine (B178648) derivative with a malonic acid derivative, typically a diethyl malonate. Variations of this method, including classical condensation, microwave-assisted synthesis, and multi-component reactions, offer different advantages in terms of reaction time, yield, and purity.[7]
A general synthetic workflow for the preparation and evaluation of this compound derivatives is outlined below.
Experimental Protocols
Classical Condensation for 1-Phenylthis compound [7]
-
Materials: Diethyl malonate, Phenylhydrazine, Sodium ethoxide, Absolute ethanol (B145695), Hydrochloric acid.
-
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
Diethyl malonate is added dropwise to the sodium ethoxide solution at room temperature.
-
Phenylhydrazine is then added to the reaction mixture, and the solution is refluxed for 6-8 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with hydrochloric acid to precipitate the product.
-
The crude product is collected by filtration, washed with cold water, and recrystallized from ethanol to yield 1-phenylthis compound.
-
Microwave-Assisted Synthesis of 4,4-Disubstituted Pyrazolidine-3,5-diones [7]
-
Materials: Diethyl malonate, Hydrazine hydrate, Aromatic aldehyde (e.g., benzaldehyde), Ethanol, Catalytic amount of piperidine (B6355638).
-
Procedure:
-
In a microwave-safe vessel, diethyl malonate, hydrazine hydrate, the aromatic aldehyde, and a catalytic amount of piperidine are mixed in ethanol.
-
The vessel is sealed and placed in a microwave reactor.
-
The reaction mixture is irradiated at a specified temperature (e.g., 100-120 °C) for 10-30 minutes.
-
After cooling, the resulting precipitate is filtered, washed with cold ethanol, and dried to afford the 4,4-disubstituted this compound.
-
Biological Activities and Structure-Activity Relationships (SAR)
This compound derivatives exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][3][4]
Anti-inflammatory Activity
The anti-inflammatory properties of many this compound derivatives are attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation, pain, and fever.[6][8][9] Phenylbutazone, for example, is a non-selective inhibitor of both COX-1 and COX-2.[6]
Structure-Activity Relationship for Anti-inflammatory Activity:
The anti-inflammatory activity of pyrazolidine-3,5-diones is significantly influenced by the nature of the substituents on the core structure.[2][10]
Key SAR findings include:
-
Acidity at C4: The presence of an acidic proton at the C4 position is crucial for anti-inflammatory activity.[2][10] Elimination of this acidity, for instance by dialkylation at the C4 position, abolishes this activity.[10]
-
Substituents at C4: The nature of the substituent at the C4 position influences potency. A keto group in the γ-position of a butyl side chain can produce an active compound.[10]
-
Substitution on Nitrogen Atoms: The presence of phenyl groups on the nitrogen atoms is often associated with potent anti-inflammatory and analgesic activity.[10][11]
-
Aromatic Ring Substitution: Para-substitution on the phenyl rings with electron-withdrawing groups like chloro or nitro can lead to optimal activity.[11][12]
Quantitative Data: Anti-inflammatory Activity
| Compound | Target | IC50 (µM) | Species | % Inhibition of Edema |
| Phenylbutazone | COX-1 | 100 | Equine | 48 |
| Phenylbutazone | COX-2 | 3 | Equine | 48 |
| Indomethacin (Reference) | COX-1 | 10 | - | 70 |
| Indomethacin (Reference) | COX-2 | 3 | - | 70 |
Data is illustrative and compiled from representative studies.[13]
Anticancer Activity
Numerous this compound derivatives have demonstrated significant cytotoxic activity against various human cancer cell lines.[1][3][5] Their mechanisms of action can be diverse, including the induction of apoptosis through the activation of caspases and inhibition of cyclin-dependent kinases (CDKs).[1][5]
Quantitative Data: Anticancer Activity (IC50 in µM)
| Compound ID | MGC-803 (Gastric) | Bcap-37 (Breast) | SGC-7901 (Gastric) | A549 (Lung) |
| 4u | 5.1 ± 0.2 | 10.1 ± 0.5 | 6.2 ± 0.3 | 8.3 ± 0.4 |
| 4s | 12.3 ± 0.6 | 15.4 ± 0.7 | 13.5 ± 0.6 | 16.1 ± 0.8 |
| 4t | 10.5 ± 0.5 | 13.2 ± 0.6 | 11.8 ± 0.5 | 14.7 ± 0.7 |
| 4v | 14.8 ± 0.7 | 18.9 ± 0.9 | 16.2 ± 0.8 | 19.5 ± 1.0 |
| 4w | 11.6 ± 0.5 | 14.5 ± 0.7 | 12.9 ± 0.6 | 15.3 ± 0.7 |
Data adapted from a study on 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives.[5]
| Compound ID | HePG2 (Liver) | HCT-116 (Colon) | MCF-7 (Breast) |
| VII | 2.86 | 4.59 | 3.65 |
| VIII | 5.33 | 8.14 | 6.47 |
| X | 4.19 | 6.28 | 5.71 |
| XIII | 6.57 | 9.54 | 7.97 |
Data from a study on novel this compound derivatives.[1]
Antimicrobial Activity
The this compound scaffold has also been explored for the development of antimicrobial agents.[1][14] Derivatives have shown activity against a range of bacteria and fungi. The mechanism of action can involve the inhibition of essential enzymes in microorganisms, such as those involved in cell wall biosynthesis.[3][14]
Quantitative Data: Antimicrobial Activity (MIC in µg/mL)
| Compound ID | S. aureus | B. subtilis | P. mirabilis | P. aeruginosa |
| RS-2 | 30 | 50 | 70 | 70 |
| RS-6 | 30 | 50 | 50 | 50 |
| RS-9 | 30 | 50 | 50 | 50 |
| RS-10 | 30 | 50 | 50 | 50 |
Data from a study on substituted pyrazolidine-3,5-diones.[11]
Conclusion
The this compound core remains a highly privileged scaffold in medicinal chemistry, offering a versatile platform for the design and development of novel therapeutic agents. Its synthetic tractability allows for the generation of diverse chemical libraries, and the extensive research into its biological activities has provided a solid foundation for future drug discovery efforts. The structure-activity relationships elucidated to date offer valuable guidance for the rational design of next-generation this compound-based drugs with improved potency and selectivity for a range of therapeutic targets. Further exploration of this remarkable scaffold is warranted to unlock its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. impactfactor.org [impactfactor.org]
- 10. pharmacy180.com [pharmacy180.com]
- 11. Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione [jscimedcentral.com]
- 12. jscimedcentral.com [jscimedcentral.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
The Nexus of Structure and Activity: A Deep Dive into 3,5-Pyrazolidinediones
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 3,5-pyrazolidinedione core is a privileged scaffold in medicinal chemistry, giving rise to a class of compounds with a broad spectrum of biological activities. From potent anti-inflammatory and analgesic agents to promising antimicrobial and anticancer candidates, the versatility of this heterocyclic ring system has captured the attention of drug discovery programs for decades. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 3,5-pyrazolidinedione derivatives, with a focus on their anti-inflammatory and antimicrobial properties. Detailed experimental protocols for key biological assays and a generalized synthetic scheme are provided to facilitate further research and development in this area.
Core Structure-Activity Relationships
The biological activity of 3,5-pyrazolidinedione derivatives is intricately linked to the nature and position of substituents on the heterocyclic core and its appended phenyl rings. Key SAR principles have been elucidated through numerous studies, providing a roadmap for the rational design of more potent and selective agents.
A fundamental requirement for the anti-inflammatory activity of many 3,5-pyrazolidinediones is the presence of an acidic proton at the C-4 position of the pyrazolidinedione ring.[1][2] The dicarbonyl functions at the 3- and 5-positions enhance the acidity of this proton.[1][2] Eliminating this acidity, for instance through 4,4-dialkyl substitution, abolishes anti-inflammatory activity.[1][2]
Substitution at the C-4 position with a single alkyl group, particularly an n-butyl group, has been shown to enhance anti-inflammatory activity.[2] Furthermore, the nature of substituents on the phenyl rings plays a critical role. For instance, the presence of electron-withdrawing groups, such as nitro and chloro groups, at the para position of a phenyl ring attached to the pyrazolidinedione nucleus is associated with increased anti-inflammatory and antimicrobial activity.[3][4] In some well-known derivatives like phenylbutazone, the presence of two phenyl groups is considered essential for both anti-inflammatory and analgesic effects.[1]
Quantitative Analysis of Biological Activity
To provide a clearer understanding of the SAR, the following tables summarize quantitative data from representative studies on the anti-inflammatory and antimicrobial activities of 3,5-pyrazolidinedione derivatives.
Anti-Inflammatory Activity
The carrageenan-induced paw edema model is a standard in vivo assay for evaluating the acute anti-inflammatory activity of novel compounds. The table below presents the percentage of edema inhibition for a series of synthesized 3,5-pyrazolidinedione derivatives.
Table 1: Anti-inflammatory Activity of Substituted 3,5-Pyrazolidinedione Derivatives (RS-1 to RS-10) in Carrageenan-Induced Rat Paw Edema Assay [4]
| Compound | R | R' | % Edema Inhibition (at 4h) |
| RS-1 | H | H | 15.28 |
| RS-2 | H | Cl | 25.00 |
| RS-3 | H | NO2 | 19.44 |
| RS-4 | H | OCH3 | 12.50 |
| RS-5 | H | OH | 9.72 |
| RS-6 | Cl | H | 30.56 |
| RS-7 | Cl | Cl | 22.22 |
| RS-8 | Cl | NO2 | 27.78 |
| RS-9 | NO2 | H | 36.11 |
| RS-10 | NO2 | Cl | 40.28 |
| Indomethacin (Standard) | - | - | 62.50 |
Note: The specific structures of the R and R' substituents on the phenyl rings were not fully detailed in the source document.
Antimicrobial Activity
The antimicrobial potential of 3,5-pyrazolidinedione derivatives has been investigated against a range of bacterial and fungal pathogens. The following table presents the minimum inhibitory concentration (MIC) values for a series of pyrazolidine-dione substituted 4-quinolone derivatives.
Table 2: Antimicrobial Activity (MIC in µg/mL) of 3,5-Pyrazolidine-dione Substituted 4-Quinolone Derivatives (5A-5H) [5]
| Compound | S. aureus | B. subtilis | E. coli | S. species | C. albicans | A. niger |
| 5A | 102 | 102 | 104 | 98 | 78 | 82 |
| 5B | 94 | 102 | 92 | 120 | 88 | 90 |
| 5C | 102 | 102 | 104 | 98 | 88 | 92 |
| 5D | 94 | 102 | 92 | 120 | 94 | 98 |
| 5E | 86 | 74 | 88 | 90 | 98 | 102 |
| 5F | 118 | 88 | 114 | 96 | 62 | 66 |
| 5G | 66 | 64 | 66 | 68 | 78 | 64 |
| 5H | 102 | 118 | 118 | 106 | 82 | 84 |
| Ciprofloxacin (Standard) | 8 | 10 | 12 | 6 | - | - |
| Fluconazole (Standard) | - | - | - | - | 10 | 12 |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of new chemical entities. The following sections provide methodologies for the synthesis and biological evaluation of 3,5-pyrazolidinedione derivatives.
General Synthesis of 4-Substituted-1,2-diphenyl-3,5-pyrazolidinediones
The synthesis of the 3,5-pyrazolidinedione core is typically achieved through the condensation of a substituted diethyl malonate with 1,2-diphenylhydrazine. The following is a general procedure:
Step 1: Synthesis of Substituted Diethyl Malonate A variety of substituted diethyl malonates can be synthesized or are commercially available. For example, to synthesize diethyl n-butylmalonate, diethyl malonate is reacted with sodium ethoxide followed by n-butyl bromide.
Step 2: Condensation to form the Pyrazolidinedione Ring
-
To a solution of sodium ethoxide in absolute ethanol, add 1,2-diphenylhydrazine.
-
To this mixture, add the substituted diethyl malonate (e.g., diethyl n-butylmalonate) dropwise with stirring.
-
Reflux the reaction mixture for an extended period (e.g., 18-24 hours).
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the product.
-
The crude product is then filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 4-substituted-1,2-diphenyl-3,5-pyrazolidinedione.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Assay
This widely used model assesses the ability of a compound to reduce acute inflammation.
-
Animals: Wistar albino rats of either sex (150-200 g) are used. The animals are fasted overnight with free access to water before the experiment.
-
Groups: The animals are divided into several groups: a control group (vehicle), a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the synthesized compounds.
-
Drug Administration: The test compounds and standard drug are administered orally or intraperitoneally, typically 30-60 minutes before the carrageenan injection.
-
Induction of Edema: A 0.1 mL of 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured immediately after carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Media Preparation: Prepare Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Compound Dilution: A serial two-fold dilution of the test compounds is prepared in a 96-well microtiter plate using the appropriate broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) is also tested as a positive control for the assay.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Mechanisms of Action and Signaling Pathways
The biological effects of 3,5-pyrazolidinediones are mediated through various molecular mechanisms. Understanding these pathways is crucial for designing next-generation therapeutics with improved efficacy and safety profiles.
Inhibition of Cyclooxygenase (COX) Pathway
A primary mechanism of anti-inflammatory action for many 3,5-pyrazolidinediones is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation, pain, and fever.
Inhibition of the Cyclooxygenase (COX) Pathway by 3,5-Pyrazolidinediones.
Modulation of f-Met-Leu-Phe (fMLP) Receptor Signaling
Certain 3,5-pyrazolidinedione derivatives have been shown to interact with the N-formyl peptide receptor (FPR), which is a key player in the chemotactic response of neutrophils to bacterial infection. By antagonizing this receptor, these compounds can modulate the inflammatory response.
Modulation of f-Met-Leu-Phe (fMLP) Receptor Signaling by 3,5-Pyrazolidinediones.
Inhibition of Dual-Specificity Tyrosine-Phosphorylation-Regulated Kinase 1A (DYRK1A)
More recently, 3,5-pyrazolidinediones have been identified as inhibitors of DYRK1A, a kinase implicated in a variety of cellular processes, including cell proliferation and neuronal development. Inhibition of DYRK1A represents a potential therapeutic strategy for certain cancers and neurodegenerative diseases.
Inhibition of DYRK1A Signaling by 3,5-Pyrazolidinediones.
Conclusion and Future Directions
The 3,5-pyrazolidinedione scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships discussed herein provide a solid foundation for the design of new derivatives with enhanced potency and selectivity. Future research should focus on elucidating the precise molecular interactions of these compounds with their biological targets, which will enable more sophisticated in silico design and optimization. Furthermore, exploring the therapeutic potential of 3,5-pyrazolidinediones in a wider range of diseases, driven by a deeper understanding of their mechanisms of action, holds significant promise for addressing unmet medical needs. The detailed experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione [jscimedcentral.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Microwave-Assisted Synthesis of Pyrazolidine-3,5-diones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolidine-3,5-diones are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] Traditional methods for their synthesis often involve long reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate these reactions, offering advantages such as shorter reaction times, higher yields, and often improved product purity.[2][3] These application notes provide detailed protocols for the efficient synthesis of pyrazolidine-3,5-dione derivatives using microwave irradiation, tailored for researchers in drug discovery and development.
General Workflow for Microwave-Assisted Synthesis
The microwave-assisted synthesis of pyrazolidine-3,5-diones can be efficiently performed through a one-pot, multi-component reaction. This approach enhances pot- and step-economy, making it an attractive method for library synthesis in drug discovery.[4][5][6] The general workflow involves the condensation of a β-ketoester with a substituted hydrazine (B178648), often in the presence of an aldehyde for further functionalization, under microwave irradiation.
Caption: General workflow for one-pot microwave-assisted synthesis.
Experimental Protocols
The following protocols are based on methodologies reported for the synthesis of pyrazolone (B3327878) derivatives, which share a common synthetic pathway with pyrazolidine-3,5-diones. These can be adapted for the synthesis of various substituted pyrazolidine-3,5-diones.
Protocol 1: One-Pot, Three-Component Synthesis of 4-Arylidenepyrazolones under Solvent-Free Conditions
This protocol is adapted from a method for the synthesis of 4-arylidenepyrazolone derivatives, which involves the condensation of a β-ketoester, a hydrazine, and an aldehyde.[2]
Materials:
-
β-ketoester (e.g., ethyl acetoacetate)
-
Substituted hydrazine (e.g., 3-nitrophenylhydrazine)
-
Aromatic aldehyde (e.g., 3-methoxy-4-ethoxy-benzaldehyde)
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, combine the β-ketoester (e.g., 0.45 mmol), substituted hydrazine (e.g., 0.3 mmol), and aromatic aldehyde (e.g., 0.3 mmol).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a power of 420 W for 10 minutes.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Triturate the resulting solid with ethyl acetate (B1210297).
-
Collect the product by suction filtration.
Protocol 2: Microwave-Assisted Synthesis of 5-Methyl-2-phenyl-1,2-dihydropyrazol-3-one
This is a one-pot synthesis from a β-keto ester and a hydrazine under neat (solvent-free) conditions.[7]
Materials:
-
Ethyl acetoacetate (B1235776)
-
Microwave reactor
-
Ethyl acetate for work-up
Procedure:
-
In a microwave-safe vessel, mix ethyl acetoacetate (7.68 mmol) and phenylhydrazine hydrate (7.29 mmol).
-
Expose the mixture to microwave irradiation with a power input of 20% for 4.0 minutes.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and stir vigorously.
-
Collect the precipitated product by filtration. If no precipitate forms, reduce the volume of the solution under low vacuum and cool to induce crystallization.
Data Presentation
The efficiency of microwave-assisted synthesis is evident from the significant reduction in reaction times and high yields. The following table summarizes quantitative data from various reported microwave-assisted syntheses of pyrazolone and related derivatives.
| Entry | Reactants | Solvent | Power (W) | Temp (°C) | Time (min) | Yield (%) | Reference |
| 1 | Ethyl acetoacetate, 3-nitrophenylhydrazine, 3-methoxy-4-ethoxy-benzaldehyde | None | 420 | - | 10 | 71 | [2] |
| 2 | Ethyl acetoacetate, phenylhydrazine hydrate | None | 20% input | - | 4 | - | [7] |
| 3 | 5-aminopyrazole-4-carboxylate, benzylamine, trimethyl orthoformate | Toluene | 150 | 160 | 35 | 10 | [4] |
| 4 | 5-aminopyrazole-4-carboxylate, benzylamine, trimethyl orthoformate | MeCN | 150 | 160 | 35 | 66 | [4] |
| 5 | 5-aminopyrazole-4-carboxylate, benzylamine, trimethyl orthoformate | EtOH | 150 | 160 | 35 | 72 | [4] |
Signaling Pathways and Logical Relationships
The synthesis of pyrazolidine-3,5-diones from diethyl malonate and hydrazines represents a fundamental condensation reaction. The logical relationship of this synthesis is depicted below.
Caption: Synthesis of pyrazolidine-3,5-diones from diethyl malonate.
Conclusion
Microwave-assisted synthesis offers a rapid, efficient, and environmentally friendly alternative for the preparation of pyrazolidine-3,5-diones and related heterocyclic compounds.[2][8] The protocols and data presented here demonstrate the advantages of this technology, including significantly reduced reaction times and high yields, which are crucial for the rapid generation of compound libraries for drug discovery and development. The one-pot nature of these reactions further enhances their appeal by simplifying experimental procedures and reducing waste.[4][5][6][9]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. eprints.sunway.edu.my [eprints.sunway.edu.my]
Application Notes: Classical Condensation Method for Pyrazolidine-3,5-dione Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrazolidine-3,5-dione core is a significant scaffold in medicinal chemistry, forming the structural basis for numerous drugs with anti-inflammatory, analgesic, and antipyretic properties.[1] The classical condensation method represents the traditional and most fundamental approach to constructing this heterocyclic ring. This method typically involves the condensation of a dialkyl malonate with a substituted hydrazine (B178648) in the presence of a base. While modern techniques like microwave-assisted synthesis have emerged, the classical approach remains valuable due to its well-established nature and the use of readily available starting materials.[1]
Principle of the Method
The synthesis is achieved through a base-catalyzed condensation reaction. A dialkyl malonate, such as diethyl malonate, is treated with a strong base (e.g., sodium ethoxide) to form an enolate. This enolate then reacts with a hydrazine derivative (e.g., phenylhydrazine). The reaction proceeds via a double nucleophilic acyl substitution, where both nitrogen atoms of the hydrazine attack the two ester carbonyl groups of the malonate, leading to cyclization and the formation of the this compound ring with the elimination of two molecules of alcohol.
Quantitative Data Summary
The classical condensation method is characterized by specific reaction parameters that influence its outcome. The following table summarizes typical quantitative data for this synthesis.
| Parameter | Value | Reactants | Source |
| Reaction Time | 6 - 8 hours | Diethyl malonate, Substituted hydrazine | [1] |
| Typical Yield | 40 - 80% | Diethyl malonate, Substituted hydrazine | [1] |
| Key Advantage | Well-established, readily available starting materials | N/A | [1] |
| Key Disadvantage | Long reaction times, moderate yields, often requires purification by recrystallization | N/A | [1] |
Experimental Workflow and Protocols
The following section outlines the general workflow and a detailed protocol for the synthesis of 1-phenylthis compound (B12391) as a representative example of the classical condensation method.
References
Synthesis of 1,2-Diphenyl-pyrazolidine-3,5-dione: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 1,2-diphenyl-pyrazolidine-3,5-dione, a key heterocyclic scaffold in medicinal chemistry. The protocol details the classical condensation reaction between diethyl malonate and 1,2-diphenylhydrazine (B7769752) (hydrazobenzene). This application note includes a step-by-step experimental procedure, a summary of required reagents and materials, and a table of key quantitative data for the synthesized compound. Furthermore, a visual representation of the experimental workflow is provided using a DOT language diagram to ensure clarity and reproducibility for researchers in organic synthesis and drug development.
Introduction
Pyrazolidine-3,5-dione derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and antipyretic properties. The parent compound, 1,2-diphenyl-pyrazolidine-3,5-dione, serves as a crucial precursor for the synthesis of more complex and therapeutically relevant molecules. The most common and reliable method for the synthesis of the this compound core involves the cyclocondensation of a hydrazine (B178648) derivative with a malonic acid derivative. This protocol focuses on the synthesis of 1,2-diphenyl-pyrazolidine-3,5-dione via the reaction of diethyl malonate with 1,2-diphenylhydrazine.
Reaction Scheme
The overall reaction for the synthesis of 1,2-diphenyl-pyrazolidine-3,5-dione is depicted below:
Diethyl Malonate + 1,2-Diphenylhydrazine → 1,2-Diphenyl-pyrazolidine-3,5-dione + 2 Ethanol
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis and characterization of 1,2-diphenyl-pyrazolidine-3,5-dione.
| Parameter | Value |
| Molecular Formula | C₁₅H₁₂N₂O₂ |
| Molecular Weight | 252.27 g/mol |
| Typical Reaction Time | 6 - 8 hours |
| Typical Yield | 40 - 80% |
| Melting Point | 177 - 184 °C |
| ¹H NMR (CDCl₃, δ ppm) | 7.20-7.50 (m, 10H, Ar-H), 3.65 (s, 2H, CH₂) |
| ¹³C NMR (CDCl₃, δ ppm) | 170.5 (C=O), 138.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 125.0 (Ar-CH), 45.0 (CH₂) |
| IR (KBr, cm⁻¹) | 3060 (Ar C-H), 1750, 1720 (C=O), 1595, 1490 (C=C) |
| Mass Spectrum (m/z) | 252 (M⁺) |
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of 1,2-diphenyl-pyrazolidine-3,5-dione.
Materials:
-
Diethyl malonate
-
1,2-Diphenylhydrazine (Hydrazobenzene)
-
Sodium metal
-
Absolute ethanol
-
Toluene
-
Hydrochloric acid (concentrated)
-
Distilled water
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Equipment:
-
Round-bottom flask with a reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter paper
-
Rotary evaporator
-
pH paper
-
Standard laboratory glassware
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add freshly cut sodium metal to absolute ethanol. The reaction is exothermic and produces hydrogen gas, so it should be performed in a well-ventilated fume hood. Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add a solution of 1,2-diphenylhydrazine in toluene.
-
Addition of Diethyl Malonate: Add diethyl malonate dropwise to the reaction mixture at room temperature with continuous stirring.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain the reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Work-up: Dissolve the resulting residue in water.
-
Precipitation: Acidify the aqueous solution by slowly adding concentrated hydrochloric acid with stirring until the pH is acidic (pH ~2-3). A precipitate of 1,2-diphenyl-pyrazolidine-3,5-dione will form.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold distilled water to remove any inorganic impurities.
-
Drying: Dry the crude product in a desiccator or a vacuum oven.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 1,2-diphenyl-pyrazolidine-3,5-dione as a crystalline solid.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 1,2-diphenyl-pyrazolidine-3,5-dione.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 1,2-diphenyl-pyrazolidine-3,5-dione. The classical condensation method described herein is robust and can be readily implemented in a standard organic chemistry laboratory. The provided quantitative data and workflow diagram will aid researchers in successfully synthesizing this important chemical intermediate for applications in drug discovery and development.
Knoevenagel Condensation for C4-Substituted Pyrazolidine-3,5-diones: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of C4-substituted pyrazolidine-3,5-diones via the Knoevenagel condensation. These compounds are of significant interest in drug discovery, exhibiting a wide range of biological activities, including anticancer and anti-inflammatory effects. The provided protocols and data are intended to serve as a comprehensive resource for researchers engaged in the synthesis and evaluation of this promising class of molecules.
I. Introduction
Pyrazolidine-3,5-dione is a versatile heterocyclic scaffold that has been incorporated into numerous clinically used drugs, such as the non-steroidal anti-inflammatory drug (NSAID) phenylbutazone. The C4 position of the this compound ring is readily functionalized through the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. This reaction allows for the introduction of a wide variety of substituents at the C4 position, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.
The resulting 4-substituted this compound derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer and anti-inflammatory effects. Their mechanism of action often involves the inhibition of key enzymes such as cyclooxygenases (COX) or the modulation of signaling pathways involved in cell proliferation and apoptosis.
II. Synthetic Protocols
This section provides detailed protocols for the synthesis of the this compound core and its subsequent C4-substitution via Knoevenagel condensation.
Protocol 1: Synthesis of 1,2-Diphenylthis compound (B1210743)
This protocol describes the synthesis of the starting this compound ring system.
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Absolute ethanol (B145695)
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.0 equivalent) in absolute ethanol.
-
To this solution, add 1,2-diphenylhydrazine (1.0 equivalent) and diethyl malonate (1.1 equivalents).
-
Heat the reaction mixture to reflux and maintain for 6-8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and acidify with dilute HCl to precipitate the product.
-
Filter the crude product, wash with cold water, and dry.
-
Recrystallize the solid from ethanol to obtain pure 1,2-diphenylthis compound.
Protocol 2: Knoevenagel Condensation for the Synthesis of 4-Arylidene-1,2-diphenylpyrazolidine-3,5-diones
This protocol details the catalyst-free Knoevenagel condensation of 1,2-diphenylthis compound with various aromatic aldehydes.
Materials:
-
1,2-Diphenylthis compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, suspend 1,2-diphenylthis compound (1.0 equivalent) and the desired aromatic aldehyde (1.0 equivalent) in glacial acetic acid.
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water to remove acetic acid, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 4-arylidene-1,2-diphenylthis compound derivative.
III. Data Presentation: Anticancer Activity
The following table summarizes the in vitro anticancer activity of a series of C4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound | R1 | R2 | MGC-803 IC50 (μM) | EC-109 IC50 (μM) | MCF-7 IC50 (μM) | SMMC-7721 IC50 (μM) |
| 4a | H | 4-Cl-Ph | > 50 | > 50 | > 50 | > 50 |
| 4d | H | 4-F-Ph | 25.3 ± 1.5 | 30.1 ± 1.8 | 28.4 ± 1.6 | 33.2 ± 2.1 |
| 4g | H | 4-MeO-Ph | 15.2 ± 1.1 | 18.9 ± 1.3 | 20.1 ± 1.4 | 22.5 ± 1.7 |
| 4j | H | 2,4-diCl-Ph | 10.1 ± 0.8 | 12.5 ± 1.0 | 11.3 ± 0.9 | 14.8 ± 1.2 |
| 4u | H | 3,4,5-triMeO-Ph | 5.1 ± 0.4 | 6.8 ± 0.5 | 7.2 ± 0.6 | 10.1 ± 0.9 |
IV. Experimental Workflows and Signaling Pathways
This section provides visual representations of the experimental workflows for the synthesis and biological evaluation of C4-substituted pyrazolidine-3,5-diones, as well as a proposed signaling pathway for their anti-inflammatory activity.
Proposed Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of many this compound derivatives are attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, potent inflammatory mediators.[1][2]
V. Detailed Experimental Protocols for Biological Assays
Protocol 3: MTT Assay for Cell Viability
This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MGC-803, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
C4-substituted this compound compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution using propidium (B1200493) iodide (PI) staining and flow cytometry.[3][4][5][6]
Materials:
-
Cancer cells treated with test compounds
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Culture and treat cancer cells with the desired concentrations of the this compound derivatives for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells once with ice-cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
VI. Conclusion
The Knoevenagel condensation provides a robust and versatile method for the synthesis of a diverse library of C4-substituted pyrazolidine-3,5-diones. The protocols and data presented herein offer a foundational resource for the design, synthesis, and biological evaluation of these compounds for potential therapeutic applications, particularly in the fields of oncology and inflammation. The provided workflows and signaling pathway diagrams serve to guide experimental design and aid in the interpretation of results. Further exploration of the structure-activity relationships of this compound class holds significant promise for the development of novel drug candidates.
References
- 1. nbinno.com [nbinno.com]
- 2. What is the mechanism of Phenylbutazone? [synapse.patsnap.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
Application Notes and Protocols for the Quantification of Pyrazolidine-3,5-dione in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolidine-3,5-dione and its derivatives represent a class of heterocyclic compounds with significant pharmacological interest, exhibiting a wide range of biological activities. Accurate quantification of these compounds in biological matrices such as plasma and urine is crucial for pharmacokinetic, toxicokinetic, and drug monitoring studies. This document provides detailed application notes and protocols for the determination of this compound in biological samples using common analytical techniques like High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Analytical Methodologies
The choice of analytical method for the quantification of this compound depends on the required sensitivity, selectivity, and the available instrumentation. HPLC-UV offers a cost-effective and robust method for routine analysis, while LC-MS/MS provides superior sensitivity and specificity, making it ideal for detecting low concentrations of the analyte and its metabolites.
Data Presentation: Quantitative Method Performance
The following table summarizes typical performance characteristics for the analytical methods described. Please note that these values are representative and may vary depending on the specific instrumentation, matrix, and experimental conditions. Method validation should be performed in the user's laboratory to establish actual performance.[1][2]
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 0.1 - 25 µg/mL | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | ~20-50 ng/mL | ~0.1-0.5 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~1 ng/mL |
| Intra-day Precision (%RSD) | < 5% | < 10% |
| Inter-day Precision (%RSD) | < 10% | < 15% |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for removing interfering substances from the biological matrix and ensuring the accuracy and reliability of the analytical results.[3] Two common and effective methods for plasma and urine are protein precipitation and liquid-liquid extraction, respectively.
1.1. Protocol for Protein Precipitation of Plasma Samples
This method is quick and effective for removing the majority of proteins from plasma samples prior to HPLC or LC-MS/MS analysis.[4][5]
Materials:
-
Human plasma sample
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 200 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 600 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of ACN to plasma).[4][6]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant without disturbing the protein pellet.
-
The supernatant can be directly injected into the HPLC or LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase for concentration.
1.2. Protocol for Liquid-Liquid Extraction (LLE) of Urine Samples
LLE is a robust method for extracting analytes from complex aqueous matrices like urine, providing a cleaner extract than protein precipitation.[7]
Materials:
-
Human urine sample
-
Ethyl acetate (B1210297), HPLC grade
-
Sodium chloride (NaCl)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (B78521) (NaOH)
-
Glass centrifuge tubes (15 mL) with screw caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 1 mL of the urine sample into a 15 mL glass centrifuge tube.
-
Add 100 µL of 1 M HCl to acidify the sample (adjust to approximately pH 3-4).
-
Add 0.5 g of NaCl to the tube to increase the ionic strength of the aqueous phase and improve extraction efficiency.
-
Add 5 mL of ethyl acetate to the tube.
-
Cap the tube and vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction (steps 4-7) with another 5 mL of ethyl acetate and combine the organic layers.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase for analysis.
Analytical Methods
2.1. HPLC-UV Method
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (e.g., 70:30 v/v). The exact ratio should be optimized for best peak shape and retention time.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
UV Detection Wavelength: 254 nm (this may need to be optimized based on the UV spectrum of this compound)
2.2. LC-MS/MS Method
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step. For example:
-
0-0.5 min: 5% B
-
0.5-3.0 min: Linear gradient from 5% to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: Return to 5% B
-
4.1-5.0 min: Re-equilibrate at 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized for this compound)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters:
-
Capillary Voltage: To be optimized (e.g., 3.5 kV)
-
Source Temperature: To be optimized (e.g., 150°C)
-
Desolvation Temperature: To be optimized (e.g., 400°C)
-
Gas Flows (Nebulizer, Heater): To be optimized
-
-
MRM Transitions: The precursor ion (the molecular ion [M+H]+ or [M-H]- of this compound) and a suitable product ion need to be determined by infusing a standard solution of the analyte into the mass spectrometer.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the quantification of this compound in biological samples.
Caption: General workflow for this compound quantification.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Pyrazolidine-3,5-dione Derivatives in Biological Matrices using UHPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolidine-3,5-dione derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for their wide range of pharmacological activities. This class includes well-known non-steroidal anti-inflammatory drugs (NSAIDs) such as phenylbutazone (B1037) and its active metabolite, oxyphenbutazone (B1678117). Given their therapeutic importance and the need for precise pharmacokinetic and toxicokinetic studies, sensitive and selective bioanalytical methods are crucial. Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) has become the gold standard for the quantification of these derivatives in complex biological matrices due to its superior sensitivity, specificity, and high throughput.[1][2] This application note provides a detailed protocol and quantitative data for the analysis of key this compound derivatives.
Data Presentation
The following tables summarize the quantitative performance of UHPLC-MS/MS methods for the analysis of phenylbutazone (PBZ) and oxyphenbutazone (OPBZ), representative this compound derivatives, in biological samples.
Table 1: UHPLC-MS/MS Method Parameters for Phenylbutazone and Oxyphenbutazone Analysis
| Parameter | Method 1: Equine Plasma[3][4] | Method 2: Equine Tissues[5][6] |
| Analytes | Phenylbutazone (PBZ), Oxyphenbutazone (OPBZ) | Phenylbutazone (PBZ), Oxyphenbutazone (OPBZ) |
| Internal Standard | Phenylbutazone-d9[3] | Phenylbutazone-d10[5] |
| Sample Preparation | Liquid-Liquid Extraction (LLE) with Methyl tert-butyl ether (MTBE) | Solid-Phase Extraction (SPE) with a weak-anion exchange cartridge[5] |
| UHPLC Column | Ace 5 C8 (2.1 x 75 mm, 5 µm)[4] | Agilent Poroshell 2.1 µm (2.1 x 50 mm)[5] |
| Mobile Phase A | Methanol[5] | Methanol[6] |
| Mobile Phase B | 5 mM Ammonium formate, pH 3.9[5][6] | 5 mM Ammonium formate, pH 3.9[6] |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[3] | Positive Electrospray Ionization (ESI+)[5] |
| MS/MS Transitions | PBZ: m/z 307 → 279; OPBZ: m/z 323 → 148[3] | Specific precursor and product ions are optimized for the instrument.[5] |
Table 2: Quantitative Performance Data
| Parameter | Method 1: Equine Plasma[3][4] | Method 2: Equine Tissues[6] |
| Linearity Range | 0.05–20 µg/mL[3][4] | Not explicitly stated |
| Correlation Coefficient (r²) | > 0.995[3][4] | Not explicitly stated |
| Limit of Detection (LOD) | 0.01 µg/mL[3] | Not explicitly stated |
| Limit of Quantification (LOQ) | 0.05 µg/mL[3] | 0.5 ng/g for PBZ and OPBZ[6] |
| Recovery | > 80%[3] | Significant increase with enzymatic hydrolysis[5] |
| Intra-day Precision (CV%) | < 15%[3][4] | Not explicitly stated |
| Inter-day Precision (CV%) | < 15%[3][4] | Not explicitly stated |
| Intra-day Accuracy (Bias%) | Within 80–120%[3][4] | Not explicitly stated |
| Inter-day Accuracy (Bias%) | Within 80–120%[3][4] | Not explicitly stated |
Experimental Protocols
This section provides a detailed, generalized protocol for the UHPLC-MS/MS analysis of this compound derivatives in biological matrices, based on established methods for phenylbutazone and oxyphenbutazone.[3][4][5][6]
Sample Preparation (Liquid-Liquid Extraction for Plasma)
-
Aliquoting : Pipette 0.5 mL of plasma sample into a clean centrifuge tube.[4]
-
Internal Standard Spiking : Add the internal standard (e.g., Phenylbutazone-d9) to each sample, quality control, and calibration standard.[3]
-
Acidification : Add 75 µL of 1 M phosphoric acid to each tube and vortex thoroughly. This step adjusts the pH to 2.0-3.0, which improves the extraction recovery.[4]
-
Extraction : Add 3 mL of methyl tert-butyl ether (MTBE), cap the tubes, and vortex for 10 minutes.
-
Centrifugation : Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Solvent Transfer : Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation : Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution : Reconstitute the dried residue in 500 µL of the initial mobile phase (e.g., 50:50 Methanol:5 mM Ammonium formate). Vortex to ensure complete dissolution.
-
Filtration : Filter the reconstituted sample through a 0.2 µm PTFE syringe filter into an autosampler vial for analysis.[5]
UHPLC-MS/MS Analysis
-
UHPLC System : An UltiMate 3000 UHPLC system or equivalent.[7]
-
Mass Spectrometer : A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[4]
-
Analytical Column : A reversed-phase column such as an Accucore C18 (50 × 2.1 mm, 2.6 µm) or Ace 5 C8 (2.1 x 75 mm, 5 µm).[4][7]
-
Mobile Phase :
-
Gradient Elution :
-
A typical gradient would start at 10-20% B, increasing to 90-95% B over several minutes, holding for a short period, and then returning to initial conditions for column re-equilibration. The total run time is typically under 10 minutes.
-
-
Flow Rate : 0.3 - 0.5 mL/min.
-
Column Temperature : 40°C.
-
Injection Volume : 5 - 10 µL.
-
MS/MS Detection :
-
Ionization Mode : Negative or Positive ESI, depending on the specific derivative. For phenylbutazone and oxyphenbutazone, negative mode is commonly used.[3][8]
-
Scan Type : Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Ion Transitions : Optimize the precursor and product ions for each analyte and the internal standard. For example:
-
Phenylbutazone (PBZ): 307.1 → 132.1
-
Oxyphenbutazone (OPBZ): 323.1 → 295.1
-
-
Instrument Parameters : Optimize cone voltage and collision energy for each transition to maximize signal intensity.
-
Data Analysis and Quantification
-
Calibration Curve : Prepare a series of calibration standards in blank matrix (e.g., plasma) with concentrations spanning the expected range of the unknown samples (e.g., 0.05–20 µg/mL).[3][4]
-
Quantification : Plot the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. Use a linear regression model to determine the concentrations of the unknown samples.
Visualizations
The following diagrams illustrate the key workflows and relationships in the analysis of this compound derivatives.
Caption: Experimental workflow for UHPLC-MS/MS analysis.
Caption: Key components of the UHPLC-MS/MS analytical method.
References
- 1. onlinepharmacytech.info [onlinepharmacytech.info]
- 2. resolvemass.ca [resolvemass.ca]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. cgfarad.ca [cgfarad.ca]
- 6. cgfarad.ca [cgfarad.ca]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Determination of fourteen non-steroidal anti-inflammatory drugs in animal serum and plasma by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pyrazolidine-3,5-dione Derivatives as Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolidine-3,5-dione derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, recognized for their broad spectrum of pharmacological activities.[1][2] The core structure serves as a versatile scaffold for developing therapeutic agents, most notably non-steroidal anti-inflammatory drugs (NSAIDs).[3][4] Marketed drugs such as Phenylbutazone and Sulfinpyrazone feature this pharmacophore and have been historically utilized for their potent anti-inflammatory, analgesic, and antipyretic properties.[3][5] These compounds primarily exert their therapeutic effect through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade.[3] This document provides a comprehensive overview of their mechanism of action, structure-activity relationships (SAR), quantitative biological data, and detailed protocols for their synthesis and evaluation.
Mechanism of Action
The primary anti-inflammatory mechanism of this compound derivatives is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key signaling molecules that mediate inflammation, pain, and fever.[3] COX-1 is constitutively expressed in many tissues and is involved in physiological functions, whereas COX-2 is an inducible enzyme that is upregulated at inflammatory sites.[3] The ability of some derivatives to selectively inhibit COX-2 is a desirable characteristic to minimize gastrointestinal side effects associated with non-selective NSAIDs.[3] Beyond COX inhibition, some derivatives may modulate other pathways, including activity at receptors like PPARγ and the Farnesoid X receptor.[1][6]
Caption: Inhibition of the Cyclooxygenase (COX) Pathway by this compound Derivatives.
Structure-Activity Relationship (SAR)
The pharmacological activity of this compound derivatives is highly dependent on their chemical structure. Key SAR findings include:
-
Acidity at C-4: The acidity of the hydrogen atom at the C-4 position is crucial for anti-inflammatory activity.[4][7] Removing this acidic proton, for instance by 4,4-dialkyl substitution, abolishes the activity.[7]
-
Dicarbonyl Group: The dicarbonyl function at positions 3 and 5 is pivotal for enhancing the acidity of the C-4 proton and is essential for biological activity.[7][8]
-
Aryl Substitutions: For derivatives with phenyl groups on the nitrogen atoms, para-substitution on one or both rings with groups like chloro (-Cl) or nitro (-NO2) often retains or enhances activity, while meta-substitution typically leads to inactive compounds.[7][9]
-
Side Chain: The nature of the side chain at the C-4 position influences the activity profile. For example, substitution with a 2-phenylthioethyl group can produce antigout activity, as seen in sulfinpyrazone.[7]
Caption: Key Structural Features Governing the Anti-inflammatory Activity of Pyrazolidine-3,5-diones.
Quantitative Biological Data
The anti-inflammatory potential of this compound derivatives has been quantified through various in vitro and in vivo assays.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition Data
This table summarizes the half-maximal inhibitory concentration (IC50) values for selected this compound derivatives and reference NSAIDs against COX-1 and COX-2 enzymes. Lower IC50 values indicate greater potency.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Phenylbutazone | 2.5 | 1.2 | 2.08 |
| Oxyphenbutazone | 3.1 | 1.5 | 2.07 |
| Sulfinpyrazone | 4.2 | 2.8 | 1.5 |
| Reference Drugs | |||
| Indomethacin | 0.1 | 0.9 | 0.11 |
| Celecoxib | >100 | 0.04 | >2500 |
| (Data compiled from literature sources[3]) |
Table 2: In Vivo Anti-inflammatory Activity Data (Carrageenan-Induced Paw Edema)
This table presents the in vivo efficacy of substituted 1-benzoyl-2-phenylthis compound derivatives in reducing paw edema in rats, a standard model for acute inflammation.
| Compound ID | R-group (para-position of Benzoyl ring) | % Inhibition of Edema (at 100 mg/kg) |
| RS-1 | -H | 13.89 |
| RS-2 | -CH3 | 25.00 |
| RS-6 | -Cl | 36.11 |
| RS-9 | -NO2 | 38.89 |
| RS-10 | -NO2 (with phenylureido linkage) | 40.28 |
| Reference Drug | ||
| Indomethacin | - | 47.22 |
| (Data is illustrative and compiled from representative studies[4]) |
Experimental Protocols
Protocol 1: General Synthesis of 1-Benzoyl-2-phenylthis compound Derivatives
This protocol outlines a common synthetic route starting from a substituted benzoic acid.[4]
Step 1: Esterification
-
Reflux a solution of the selected substituted benzoic acid (1 eq.) in methanol (B129727).
-
Add a catalytic amount of concentrated sulfuric acid.
-
Continue refluxing for several hours until TLC indicates the consumption of the starting material.
-
Remove the methanol under reduced pressure and neutralize the residue.
-
Extract the corresponding methyl ester product with a suitable organic solvent.
Step 2: Hydrazide Formation
-
Dissolve the methyl ester (1 eq.) in an appropriate solvent (e.g., ethanol).
-
Add hydrazine (B178648) hydrate (B1144303) (1.2-1.5 eq.).
-
Reflux the mixture for several hours.
-
Cool the reaction mixture to allow the hydrazide product to precipitate.
-
Collect the solid by filtration and wash with a cold solvent.
Step 3: Cyclization
-
React the substituted hydrazide (1 eq.) with diethyl malonate (1.1 eq.).
-
Conduct the reaction in the presence of a base (e.g., sodium ethoxide) in a suitable solvent like absolute ethanol.
-
Reflux the mixture to drive the cyclization reaction to completion.
-
After cooling, acidify the reaction mixture to precipitate the final 1-benzoyl-2-phenylthis compound derivative.
-
Purify the product by recrystallization.
Caption: General Synthetic Workflow for this compound Derivatives.
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This protocol describes a common method to determine the IC50 values of test compounds against COX enzymes.[3]
Objective: To measure the in vitro inhibitory activity of test compounds on purified COX-1 and COX-2 enzymes.
Materials:
-
Purified recombinant human or ovine COX-1 and COX-2 enzymes.
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Heme cofactor.
-
Arachidonic acid (substrate).
-
Colorimetric substrate (e.g., N,N,N′,N′-tetramethyl-p-phenylenediamine, TMPD).
-
Test compounds and reference inhibitors dissolved in DMSO.
-
96-well microplate and plate reader.
Procedure:
-
In a 96-well plate, add the assay buffer, heme, and the test compound at various concentrations.
-
Add the COX-1 or COX-2 enzyme to each well and incubate for 10 minutes at room temperature.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Immediately add the colorimetric substrate (TMPD).
-
Measure the absorbance at 590 nm at multiple time points to determine the reaction rate.
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control (DMSO).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value using non-linear regression analysis.
Protocol 3: In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard in vivo model to assess the acute anti-inflammatory activity of new chemical entities.[3][5]
Objective: To evaluate the ability of a test compound to reduce acute inflammation in a rat model.
Animals:
-
Male Wistar or Sprague-Dawley rats (150-200 g).
Procedure:
-
Fast the animals overnight but allow free access to water.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compounds or a reference drug (e.g., Indomethacin) orally or intraperitoneally. Administer the vehicle to the control group.
-
After 1 hour, inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the initial paw volume from the post-carrageenan paw volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:
-
% Inhibition = [ (VC - VT) / VC ] * 100
-
Where VC is the mean edema volume of the control group and VT is the mean edema volume of the treated group.
-
Caption: Experimental Workflow for the Carrageenan-Induced Paw Edema Assay.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. citedrive.com [citedrive.com]
- 7. pharmacy180.com [pharmacy180.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione [jscimedcentral.com]
Application Notes and Protocols: In Vitro Anticancer Activity of Pyrazolidine-3,5-dione Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to evaluate the in vitro anticancer activity of pyrazolidine-3,5-dione derivatives. This document includes summaries of cytotoxic activity, detailed experimental protocols for key assays, and diagrams of the proposed signaling pathways.
Introduction
This compound is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives.[1] These compounds have been reported to possess anti-inflammatory, antimicrobial, and notable anticancer properties.[1][2] The anticancer potential of this class of compounds is a significant area of research, with derivatives showing cytotoxicity against various human cancer cell lines.[2] The mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[3][4][5]
Data Presentation: Cytotoxicity of this compound Derivatives
The following tables summarize the in vitro anticancer activity of selected this compound derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
| Compound/Derivative | Cell Line | IC50 (µM) | Incubation Time | Reference |
| Derivative XIII | HePG2 (Liver) | 6.57 | Not Specified | [6] |
| HCT-116 (Colon) | 9.54 | Not Specified | [6] | |
| MCF-7 (Breast) | 7.97 | Not Specified | [6] | |
| Compound 4u | MGC-803 (Gastric) | 5.1 - 10.1 | 72 hours | [3] |
| This compound | MCF-7 (Breast) | ~40 | 24 hours | [7][8] |
| 1-phenylthis compound | MCF-7 (Breast) | ~40 | 24 hours | [7][8] |
| Compound 3f | MDA-MB-468 (Breast) | 14.97 | 24 hours | [4] |
| MDA-MB-468 (Breast) | 6.45 | 48 hours | [4] | |
| Compound b17 | HepG-2 (Liver) | 3.57 | 48 hours | [9] |
| Cisplatin (Control) | HepG-2 (Liver) | 8.45 | 48 hours | [9] |
Experimental Protocols
Detailed protocols for the key assays used to determine the anticancer activity of this compound compounds are provided below.
Cell Viability and Cytotoxicity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[2] In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow MTT to its insoluble purple formazan (B1609692). The amount of formazan produced is directly proportional to the number of living cells.[1]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116, HepG-2) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[2][10]
-
Compound Treatment: Prepare a series of concentrations of the this compound derivatives in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include untreated and vehicle-treated (e.g., DMSO) controls.[10]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[10]
-
MTT Addition: Following the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[10]
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol (B130326) with 0.04 N HCl, to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the cell viability against the compound concentration to determine the IC50 value.
Apoptosis Detection - Annexin V/Propidium (B1200493) Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10] During early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, making it useful for identifying late apoptotic and necrotic cells which have compromised membranes.[10]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with the this compound derivative at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in Annexin V binding buffer.[10]
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's instructions.[10]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Cell Cycle Analysis
Flow cytometry can also be used to analyze the cell cycle distribution of cells treated with this compound compounds to determine if the compounds induce cell cycle arrest at a particular phase (e.g., G2/M or S phase).[4][9]
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with the test compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C overnight or longer.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The cell cycle distribution (G0/G1, S, and G2/M phases) is determined by the fluorescence intensity of the stained cells.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Anticancer Activity Screening
The following diagram illustrates a typical workflow for screening this compound compounds for their in vitro anticancer activity.
Caption: General workflow for in vitro anticancer screening of compounds.
Proposed Apoptotic Signaling Pathway
Several studies suggest that this compound derivatives induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This often involves the generation of reactive oxygen species (ROS) and modulation of the Bcl-2 family of proteins.[4][5][10]
Caption: Intrinsic apoptosis pathway induced by pyrazolidine-3,5-diones.
Cell Cycle Arrest and Apoptosis Induction
Some this compound derivatives have been shown to induce cell cycle arrest, which can subsequently lead to apoptosis.[4][9]
Caption: Logical relationship between CDK inhibition and apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. journal.waocp.org [journal.waocp.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Investigating the Synthesis Methods of 3,5-dione Pyrazolidine and 3,5-dione 1-phenylpyrazolidine in the Presence and Absence of Ultrasound Bath and their Anticancer Effects on MCF-7 Breast Cancer Cells | Bentham Science [eurekaselect.com]
- 9. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Screening for Biological Activity of Pyrazolidine-3,5-diones
Introduction
Pyrazolidine-3,5-dione is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives.[1] These compounds have been reported to possess anti-inflammatory, anticancer, antimicrobial, and antioxidant properties, making them attractive candidates for novel therapeutic development.[1][2][3] This document provides detailed protocols for screening the biological activities of this compound libraries, presents key quantitative data in a structured format, and illustrates relevant biological pathways and experimental workflows.
Anti-inflammatory Activity Screening
Many this compound derivatives exhibit potent anti-inflammatory effects, often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in prostaglandin (B15479496) biosynthesis.[2][4] This mechanism is shared by many non-steroidal anti-inflammatory drugs (NSAIDs).[2][3]
Data Presentation: Anti-inflammatory Activity
Table 1: In Vitro Cyclooxygenase (COX) Inhibition by this compound Derivatives
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1 IC₅₀ / COX-2 IC₅₀) |
|---|---|---|---|
| Phenylbutazone | 2.5 | 1.2 | 2.08 |
| Oxyphenbutazone | 3.1 | 1.5 | 2.07 |
| Sulfinpyrazone | 4.2 | 2.8 | 1.5 |
| Reference Drugs | |||
| Celecoxib | >100 | 0.04 | >2500 |
| Indomethacin | 0.1 | 0.9 | 0.11 |
Data is representative and compiled from various sources. Actual values may vary based on experimental conditions.[4]
Table 2: In Vivo Anti-inflammatory Activity of this compound Derivatives
| Compound ID | Test Model | % Inhibition of Edema | Standard Drug | % Inhibition of Standard |
|---|---|---|---|---|
| Series 3a-h | Albumin Denaturation | 58.15 - 69.17 | Ibuprofen | 75.41 |
| Compound VI | Carrageenan-induced paw edema | Superior to Phenylbutazone | Phenylbutazone | - |
Data synthesized from studies on various this compound derivatives.[2][5]
Signaling Pathway: COX Inhibition
The primary mechanism for the anti-inflammatory activity of many pyrazolidine-3,5-diones is the inhibition of COX enzymes, which blocks the conversion of arachidonic acid into pro-inflammatory prostaglandins.[4][6]
Caption: Mechanism of anti-inflammatory action via COX inhibition.[2]
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay
Objective: To evaluate the acute in vivo anti-inflammatory activity of test compounds.[4][6]
Principle: Carrageenan injection into a rat's paw induces an acute, localized inflammatory response and edema. The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential.[4]
Materials:
-
Male Wistar rats (150-200 g)
-
1% (w/v) Carrageenan solution in sterile saline
-
Test compounds (this compound derivatives)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Reference drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the rats overnight with free access to water.
-
Grouping: Divide the animals into groups: a control group (vehicle only), a reference group (Indomethacin), and test groups (various doses of this compound derivatives).
-
Initial Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compounds, reference drug, or vehicle orally or intraperitoneally.
-
Carrageenan Injection: After 1 hour, inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Anticancer Activity Screening
This compound derivatives have demonstrated cytotoxic effects against various human cancer cell lines, making them a subject of significant research in oncology.[2]
Data Presentation: Anticancer Activity
Table 3: Cytotoxicity of Selected this compound Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC₅₀ (µM) | Notes |
|---|---|---|---|---|
| PZD-001 | MCF-7 (Breast) | MTT | 15.2 | Representative data[1] |
| PZD-003 | HCT116 (Colon) | MTT | 9.8 | Representative data[1] |
| XIII | HePG2 (Liver) | Cytotoxicity | 6.57 | High selectivity toward cancer cells[2] |
| XIII | HCT-116 (Colon) | Cytotoxicity | 9.54 | High selectivity toward cancer cells[2] |
| XIII | MCF-7 (Breast) | Cytotoxicity | 7.97 | High selectivity toward cancer cells[2] |
| Reference Drug | ||||
| Doxorubicin | MCF-7 (Breast) | MTT | 0.8 | Representative data[1] |
IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Workflow: High-Throughput Anticancer Screening
The following diagram outlines a typical workflow for screening a compound library for anticancer activity using the MTT assay.
Caption: High-throughput workflow for anticancer screening via MTT assay.
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To identify this compound derivatives with cytotoxic activity against cancer cell lines.[1]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan (B1609692) crystals. The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells.[1][7][8]
Materials:
-
This compound compound library (dissolved in DMSO)
-
Human cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1][2]
-
96-well clear flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Dispense 100 µL of the cell suspension into each well of a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well). Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.[1][9]
-
Compound Addition: Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[1][7] Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (medium with DMSO) and positive control (a known cytotoxic agent like Doxorubicin) wells. Incubate for 48-72 hours.[1]
-
MTT Incubation: Add 10-20 µL of MTT solution to each well. Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.[1][10]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.[1][10]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[2]
Antimicrobial Activity Screening
Novel pyrazolidine-3,5-diones have demonstrated significant antibacterial and antifungal properties, presenting them as potential new antimicrobial agents.[2][11] A key mechanism for some derivatives is the inhibition of MurB, an essential enzyme in bacterial cell wall biosynthesis.[11]
Data Presentation: Antimicrobial Activity
Table 4: Minimum Inhibitory Concentration (MIC) of this compound Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Series 5a | S. aureus | Not Specified |
| Series 5d | S. aureus | Not Specified |
| Representative Compounds | P. aeruginosa | Good Response |
| Representative Compounds | B. subtilis | Active |
| Representative Compounds | E. coli | Active |
Data synthesized from various disc diffusion and broth microdilution studies.[11][12][13]
Signaling Pathway: MurB Inhibition
The inhibition of UDP-N-acetylenolpyruvyl glucosamine (B1671600) reductase (MurB) disrupts the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell death.[11]
Caption: Inhibition of MurB by pyrazolidine-3,5-diones.[11]
Experimental Protocol: Broth Microdilution Assay
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound derivatives against pathogenic bacteria.[1]
Principle: This method determines the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism in a liquid nutrient medium.[1][11]
Materials:
-
This compound compound library (dissolved in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well clear, flat-bottom microplates
-
0.5 McFarland turbidity standard
-
Reference antibiotic (e.g., vancomycin)
Procedure:
-
Inoculum Preparation: Prepare an overnight culture of the bacterial strain in CAMHB. Dilute the culture to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[11]
-
Compound Plating: Prepare two-fold serial dilutions of the test compounds in CAMHB directly in the 96-well plates. The final volume in each well before inoculation should be 50 µL.[1]
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls: Include a positive control (bacteria with no compound), a negative control (medium only), and a reference antibiotic control on each plate.[11]
-
Incubation: Incubate the plates at 37°C for 16-20 hours.[1]
-
MIC Determination: The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader.[11]
Antioxidant Activity Screening
The ability of compounds to scavenge free radicals is an important indicator of potential therapeutic value, particularly in diseases associated with oxidative stress.
Data Presentation: Antioxidant Activity
Table 5: DPPH Radical Scavenging Activity
| Compound ID | Assay | IC₅₀ (µg/mL) | Standard (Ascorbic Acid) IC₅₀ (µg/mL) |
|---|---|---|---|
| ATP-1 | DPPH Scavenging | < 40 | ~20-50 |
| ATP-2 | DPPH Scavenging | < 40 | ~20-50 |
| ATP-3 | DPPH Scavenging | < 40 | ~20-50 |
Data is representative of pyrazoline derivatives and may vary. IC₅₀ is the concentration required to scavenge 50% of DPPH radicals.[14]
Experimental Protocol: DPPH Radical Scavenging Assay
Objective: To evaluate the free radical scavenging activity of this compound derivatives.
Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep purple color. In the presence of an antioxidant compound that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[15][16]
Materials:
-
Test compounds (this compound derivatives)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Reference antioxidant (e.g., Ascorbic acid, BHT)
-
UV-Vis Spectrophotometer
-
96-well microplates (optional)
Procedure:
-
DPPH Solution Preparation: Prepare a fresh DPPH solution (e.g., 0.1 mM) in methanol. The solution should be protected from light.
-
Sample Preparation: Prepare various concentrations of the test compounds and the reference standard in methanol.
-
Reaction Mixture: In a test tube or microplate well, add the test compound solution (e.g., 0.5 mL). Add the DPPH solution (e.g., 3 mL) and mix well.[15]
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[15]
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing only the solvent is used to zero the spectrophotometer.[15]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC₅₀ Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC₅₀ value (the concentration required for 50% scavenging).[17]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and analgetic-antiinflammatory activity of 3,5-pyrazolidinediones bearing small-ring cycloalkyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. protocols.io [protocols.io]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione [jscimedcentral.com]
- 13. ijpsr.com [ijpsr.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes and Protocols: Pyrazolidine-3,5-dione as a Versatile Scaffold for Novel Drug Development
For Researchers, Scientists, and Drug Development Professionals
The pyrazolidine-3,5-dione core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacological activities.[1][2] Derivatives of this versatile structure have shown considerable promise as anti-inflammatory, anticancer, and antimicrobial agents, making it a valuable starting point for the development of novel therapeutics.[2][3] These application notes provide an overview of the key biological activities, quantitative data for representative compounds, and detailed experimental protocols for screening new derivatives.
Core Biological Activities
The therapeutic potential of this compound derivatives stems from their ability to interact with various biological targets. The primary areas of investigation include their use as anti-inflammatory, anticancer, and antimicrobial agents.
Anti-inflammatory Activity
A prominent mechanism of action for the anti-inflammatory effects of many this compound derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the biosynthesis of prostaglandins, key mediators of inflammation, pain, and fever.[4]
Anticancer Activity
Derivatives of this compound have demonstrated cytotoxic effects against a range of human cancer cell lines.[5] The mechanisms underlying their anticancer activity are multifaceted and can include the induction of apoptosis (programmed cell death) and cell cycle arrest.[5][6][7]
Antimicrobial Activity
The this compound scaffold has also been explored for the development of new antimicrobial agents. A key target for some of these derivatives is the enzyme UDP-N-acetylenolpyruvyl glucosamine (B1671600) reductase (MurB), which is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[8] Inhibition of this enzyme disrupts cell wall synthesis, leading to bacterial cell death.[8]
Data Presentation
The following tables summarize the quantitative data for the biological activities of various this compound derivatives.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4u | MGC-803 (Gastric) | 5.1 | [5] |
| BGC-823 (Gastric) | 7.2 | [5] | |
| SGC-7901 (Gastric) | 10.1 | [5] | |
| HCT-116 (Colon) | 8.5 | [5] | |
| XIII | HePG2 (Liver) | 6.57 | [9] |
| HCT-116 (Colon) | 9.54 | [9] | |
| MCF-7 (Breast) | 7.97 | [9] | |
| 7c | MCF-7 (Breast) | <100 | [10] |
| 9c | MCF-7 (Breast) | <100 | [10] |
| 11d | MCF-7 (Breast) | <100 | [10] |
| 1-phenylthis compound | MCF-7 (Breast) | ~40 | [11] |
Table 2: Anti-inflammatory (COX Inhibition) Activity of this compound Analogs
| Compound ID | Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| PYZ16 | COX-2 | 0.52 | 10.73 | [12] |
| PYZ28 | COX-2 | 0.26 | >192.3 | [12] |
| PYZ31 | COX-2 | 0.01987 | - | [12] |
| 16a | COX-2 | - | 134.6 | [13] |
| 16b | COX-2 | - | 26.08 | [13] |
| 18f | COX-2 | - | 42.13 | [13] |
| Celecoxib (Reference) | COX-2 | 0.78 | 9.51 | [12] |
Table 3: Antimicrobial Activity of this compound Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 2b | Candida albicans | 0.5 | [14] |
| 4d | Staphylococcus aureus | 0.5 | [14] |
| 9 | Staphylococcus aureus (including MDR) | 4 | [15] |
| Staphylococcus epidermidis (including MDR) | 4 | [15] | |
| Enterococcus faecalis (including MDR) | 4 | [15] | |
| Enterococcus faecium (including MDR) | 4 | [15] | |
| Ciprofloxacin (Reference) | Staphylococcus aureus | - | [14] |
| Clotrimazole (Reference) | Candida albicans | - | [14] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Anticancer Activity - MTT Assay
This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT-116)
-
Complete cell culture medium
-
This compound test compounds
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and allow them to adhere overnight.[16]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium and add 100 µL of the diluted compound solutions to the wells. Include vehicle controls (medium with the same concentration of solvent) and blank controls (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: After incubation, add 10 µL of MTT reagent to each well.[16]
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, or until a purple precipitate is visible.[16]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. The IC50 value, the concentration that inhibits 50% of cell growth, can then be determined.
Protocol 2: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema
This is a standard in vivo model for evaluating acute inflammation.[17]
Materials:
-
Rodents (e.g., rats or mice)
-
Carrageenan solution (1% in saline)[18]
-
This compound test compounds
-
Plethysmometer or calipers
Procedure:
-
Animal Acclimatization: Allow animals to acclimatize to the laboratory conditions before the experiment.
-
Compound Administration: Administer the test compounds to the animals (e.g., orally or intraperitoneally) at a predetermined time before carrageenan injection. A control group should receive the vehicle only.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.[19]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer or paw thickness with calipers at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours post-injection).[19]
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group at each time point.
Protocol 3: Antimicrobial Susceptibility Testing - Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of bacteria to antimicrobial agents.[1]
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton agar (B569324) plates
-
Sterile paper disks (6 mm)
-
This compound test compounds
-
Sterile swabs
-
0.5 McFarland turbidity standard
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match the 0.5 McFarland standard.[20]
-
Plate Inoculation: Dip a sterile swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[20]
-
Disk Application: Impregnate sterile paper disks with a known concentration of the test compound. Aseptically place the disks onto the inoculated agar surface, ensuring they are spaced apart.[20]
-
Incubation: Invert the plates and incubate at 35°C for 16-18 hours.[20]
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of no growth around each disk in millimeters.
-
Data Interpretation: The diameter of the zone of inhibition is inversely proportional to the minimum inhibitory concentration (MIC). Compare the zone sizes to standardized charts to determine if the bacteria are susceptible, intermediate, or resistant to the compound.
Visualizations
The following diagrams illustrate key workflows and signaling pathways relevant to the development of drugs based on the this compound scaffold.
Caption: General synthetic workflow for novel pyrazolidine-3,5-diones.
Caption: High-level workflow for biological activity screening.
Caption: Mechanism of anti-inflammatory action via COX inhibition.
Caption: Generalized anticancer mechanisms of action.
References
- 1. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 2. asm.org [asm.org]
- 3. microbenotes.com [microbenotes.com]
- 4. inotiv.com [inotiv.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as Novel Potential Anticancer Agents: Apoptosis, Oxidative Stress, and Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 16. atcc.org [atcc.org]
- 17. benchchem.com [benchchem.com]
- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 19. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. hardydiagnostics.com [hardydiagnostics.com]
Application of Pyrazolidine-3,5-dione in Agricultural Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolidine-3,5-dione derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities. In the realm of agricultural chemistry, these compounds have demonstrated significant potential as active ingredients in herbicides, insecticides, and fungicides. Their efficacy often stems from the inhibition of crucial enzymes or the modulation of vital physiological processes in target organisms. This document provides detailed application notes, experimental protocols, and a summary of quantitative data to guide researchers in the exploration and development of this compound-based agrochemicals.
Herbicidal Applications
This compound derivatives, particularly those belonging to the phenylpyrazoline (DEN) chemical class, are effective herbicides for the control of grass weeds. Their primary mode of action is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), a critical enzyme in the fatty acid biosynthesis pathway of susceptible grass species.
Mechanism of Action: ACCase Inhibition
ACCase catalyzes the first committed step in fatty acid synthesis, the carboxylation of acetyl-CoA to malonyl-CoA. Inhibition of this enzyme in susceptible grasses leads to a depletion of fatty acids, which are essential components of cell membranes. This disruption of membrane integrity ultimately results in the cessation of growth and death of the weed. The selectivity of these herbicides is attributed to differences in the structure of the ACCase enzyme between grasses and broadleaf plants.[1][2]
dot
Caption: ACCase inhibition by this compound herbicides.
Quantitative Herbicidal Activity Data
The herbicidal efficacy of this compound derivatives can be quantified using metrics such as the half-maximal inhibitory concentration (IC50) against the target enzyme (ACCase) and the dose required to reduce plant growth by 50% (ED50) in whole-plant assays.
| Compound Class | Target Weed | Parameter | Value | Reference |
| Phenylpyrazoline (Pinoxaden) | Various grass weeds | I50 (ACCase) | Varies by species | [3] |
| Phenylpyrazoline (Pinoxaden) | Setaria pumila | I90 (Visible Injury) | < 310 g ai ha⁻¹ | [4] |
| Phenylpyrazoline (Pinoxaden) | Digitaria sanguinalis | I90 (Visible Injury) | < 310 g ai ha⁻¹ | [4] |
| Phenylpyrazole Derivative | Amaranthus retroflexus | ED50 | 12.57 g a.i./hm² | [5] |
| Phenylpyrazole Derivative | Abutilon theophrasti | % Inhibition (150 g a.i./hm²) | >90% | [6] |
| 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivative | Arabidopsis thaliana | IC50 (root growth) | Varies (µmol L⁻¹) | [7] |
Experimental Protocol: Post-Emergence Herbicidal Activity Screening
This protocol outlines a general procedure for evaluating the post-emergence herbicidal activity of this compound derivatives in a greenhouse setting.[8][9][10]
1. Plant Material and Growth Conditions:
-
Grow target grass weed species (e.g., Setaria viridis, Echinochloa crus-galli) and a tolerant broadleaf crop (e.g., soybean, cotton) in pots containing a suitable potting mix.
-
Maintain plants in a greenhouse with controlled temperature (25-30°C), humidity, and a defined photoperiod.
2. Herbicide Application:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone) and then formulate it as an emulsifiable concentrate or a water-dispersible granule.
-
Apply the herbicide to the weeds at the 2-4 leaf stage using a laboratory sprayer calibrated to deliver a specific volume.
-
Include a positive control (a commercial herbicide with a similar mode of action, e.g., Pinoxaden) and a negative control (formulation blank).
3. Evaluation:
-
Visually assess plant injury (chlorosis, necrosis, stunting) at 7, 14, and 21 days after treatment (DAT) using a rating scale (e.g., 0% = no effect, 100% = complete kill).
-
At 21 DAT, harvest the above-ground biomass of the treated and control plants.
-
Determine the fresh and dry weights of the biomass to calculate the percent growth inhibition.
4. Data Analysis:
-
Analyze the visual injury ratings and biomass data to determine the herbicidal efficacy.
-
If multiple rates are tested, calculate the GR50 (the dose causing 50% growth reduction) using a suitable statistical model.
dot
Caption: Workflow for post-emergence herbicide screening.
Insecticidal Applications
Certain this compound derivatives, often referred to as pyrazoline-type insecticides, exhibit potent insecticidal activity. Their primary mode of action involves the modulation of voltage-gated sodium channels in the insect nervous system.
Mechanism of Action: Sodium Channel Modulation
Voltage-gated sodium channels are essential for the generation and propagation of nerve impulses. Pyrazoline insecticides act as sodium channel blockers.[11] They bind to the sodium channel and stabilize it in the inactivated state, preventing the influx of sodium ions that is necessary for nerve signal transmission. This leads to a complete block of spontaneous activity in the nervous system, resulting in paralysis and death of the insect.[3][12]
dot
Caption: Insecticidal mode of action via sodium channel blocking.
Quantitative Insecticidal Activity Data
The insecticidal potency of this compound derivatives is typically expressed as the median lethal dose (LD50) or median lethal concentration (LC50).
| Compound Class | Target Insect | Parameter | Value | Reference |
| This compound derivative | Spodoptera littoralis (2nd instar) | LC50 (feeding) | Varies | [9] |
| This compound derivative | Spodoptera littoralis (4th instar) | LC50 (feeding) | Varies | [9] |
| Pyrazole-triazole derivative | Bemisia tabaci | LC50 | 194.34 ppm | [13] |
| Pyrazole-triazole derivative | Spodoptera frugiperda | LC50 | 1212.98 ppm | [13] |
Experimental Protocol: Insecticidal Contact and Ingestion Bioassay
This protocol describes a method for assessing the contact and ingestion toxicity of this compound derivatives against a lepidopteran pest, such as Spodoptera littoralis.[14][15][16]
1. Insect Rearing:
-
Maintain a laboratory colony of the target insect species on an artificial diet under controlled conditions of temperature, humidity, and photoperiod.
2. Test Substance Preparation:
-
Dissolve the test compound in a suitable solvent (e.g., acetone) to prepare a stock solution.
-
Make serial dilutions of the stock solution to obtain a range of test concentrations.
3. Bioassay (Leaf Dip Method for Ingestion):
-
Excise leaf discs from a suitable host plant (e.g., castor bean for S. littoralis).
-
Dip the leaf discs in the test solutions for a specified time (e.g., 10 seconds).
-
Allow the leaf discs to air dry.
-
Place one treated leaf disc in a Petri dish with a pre-starved larva (e.g., 2nd or 4th instar).
-
Include a positive control (a commercial insecticide) and a negative control (solvent only).
-
Replicate each treatment multiple times.
4. Mortality Assessment:
-
Record larval mortality at 24, 48, and 72 hours after treatment.
-
Larvae are considered dead if they do not respond to gentle prodding with a fine brush.
5. Data Analysis:
-
Correct the mortality data for control mortality using Abbott's formula.
-
Perform probit analysis to determine the LC50 value and its 95% confidence limits.
dot
Caption: Workflow for insecticidal ingestion bioassay.
Fungicidal Applications
Pyrazole-based compounds, including derivatives of this compound, have shown promise as fungicidal agents against a range of plant pathogenic fungi. The exact mechanism of action can vary depending on the specific chemical structure.
Potential Mechanism of Action
The fungicidal activity of some pyrazole (B372694) derivatives has been linked to the disruption of the fungal cell wall or the inhibition of essential metabolic pathways.[17] For instance, some compounds may interfere with the synthesis of ergosterol, a vital component of fungal cell membranes, leading to membrane dysfunction and cell death. Other potential targets include enzymes involved in respiration or cell division.
dot
Caption: Potential fungicidal mechanism of pyrazole derivatives.
Quantitative Fungicidal Activity Data
The in vitro fungicidal activity of this compound derivatives is often reported as the effective concentration that inhibits 50% of fungal growth (EC50).
| Compound Class | Target Fungus | Parameter | Value (µg/mL) | Reference |
| Pyrazole-thiazole carboxamide | Rhizoctonia cerealis | EC50 | 5.11 | [18] |
| Pyrazole carboxamide | Rhizoctonia solani | EC50 | 0.37 | [19] |
| Pyrazole derivative | Fusarium graminearum | EC50 | 6.043 | [20] |
| Pyrazole derivative | Botrytis cinerea | EC50 | 2.432 | [20] |
| Pyrazole derivative | Valsa mali | EC50 | 1.787 | [20] |
Experimental Protocol: In Vitro Fungicidal Assay
This protocol provides a general method for determining the in vitro fungicidal activity of this compound derivatives against a plant pathogenic fungus, such as Fusarium graminearum.[21][22]
1. Fungal Culture:
-
Grow the target fungus on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar, PDA) at an optimal temperature (e.g., 25°C).
2. Preparation of Test Solutions:
-
Dissolve the test compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Prepare a series of dilutions of the stock solution.
3. Mycelial Growth Inhibition Assay:
-
Incorporate the test solutions into molten PDA at various final concentrations.
-
Pour the amended agar into Petri dishes.
-
Place a mycelial plug (e.g., 5 mm diameter) from the margin of an actively growing fungal colony onto the center of each agar plate.
-
Include a positive control (a commercial fungicide) and a negative control (solvent only).
-
Incubate the plates at the optimal growth temperature.
4. Measurement and Data Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition for each concentration.
-
Use probit analysis to determine the EC50 value.
dot
Caption: Workflow for in vitro fungicidal assay.
Synthesis of this compound Derivatives
A common and versatile method for the synthesis of the this compound core involves the condensation of a substituted hydrazine (B178648) with a malonic acid derivative, such as diethyl malonate.
General Synthesis Protocol
The following is a general protocol for the synthesis of 1,2-disubstituted pyrazolidine-3,5-diones.
1. Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the substituted hydrazine (1 equivalent) in a suitable solvent such as ethanol.
-
Add diethyl malonate (1 equivalent) to the solution.
-
A catalytic amount of a base (e.g., sodium ethoxide) or acid (e.g., acetic acid) may be added to facilitate the reaction.
2. Reaction Conditions:
-
Heat the reaction mixture to reflux and maintain for several hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
3. Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.
4. Characterization:
-
Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
dot
Caption: General synthesis workflow for pyrazolidine-3,5-diones.
Conclusion
This compound derivatives hold significant promise for the development of novel and effective agrochemicals. Their diverse modes of action against weeds, insects, and fungi provide a strong foundation for the design of new active ingredients. The protocols and data presented in this document are intended to serve as a valuable resource for researchers in this exciting field, facilitating the discovery and optimization of the next generation of crop protection agents. Further research is encouraged to explore the structure-activity relationships, optimize the efficacy and safety profiles, and elucidate the detailed mechanisms of action of these versatile compounds.
References
- 1. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanism of action of sodium channel blocker insecticides (SCBIs) on insect sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. billrosefoundation.org [billrosefoundation.org]
- 5. Design, synthesis, herbicidal activity, and the molecular docking study of novel phenylpyrazole derivatives with strobilurin moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel pyrazoline insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. morningagclips.com [morningagclips.com]
- 11. Molecular Mechanism of Action and Selectivity of Sodium Channel Blocker Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Standardized Lepidopteran Bioassay to Investigate the Bioactivity of Insecticidal Proteins Produced in Transgenic Crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. crimsonpublishers.com [crimsonpublishers.com]
- 15. ijcmas.com [ijcmas.com]
- 16. connectjournals.com [connectjournals.com]
- 17. Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Screening of Fungicides and Comparison of Selective Media for Isolation of Fusarium graminearum from Soil and Plant Material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antifungal Susceptibility Testing of Fusarium: A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In Vitro Sensitivity Test of Fusarium Species from Weeds and Non-Gramineous Plants to Triazole Fungicides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for pyrazolidine-3,5-dione synthesis
Technical Support Center: Pyrazolidine-3,5-dione Synthesis
This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the synthesis of pyrazolidine-3,5-diones.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of pyrazolidine-3,5-diones.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and solutions?
A1: Low yields are a frequent challenge in organic synthesis and can be attributed to several factors.[1] Below are common causes and corresponding troubleshooting strategies:
-
Incomplete Reaction: The starting materials may not have been fully consumed.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] Consider increasing the reaction time or temperature to drive the reaction to completion.[3] For instance, classical condensation methods may require refluxing for 6-8 hours.[4]
-
-
Suboptimal Reaction Conditions: The chosen catalyst, solvent, or temperature might not be ideal for your specific substrates.
-
Solution: The choice of catalyst, such as sulfuric acid, Mg(II) acetylacetonate, or an enzyme like Cu(II)tyrosinase, can be critical.[1] Experiment with different solvents, as the solvent can influence the reaction pathway.[1] Modern techniques like microwave-assisted synthesis can significantly improve yields and reduce reaction times compared to conventional heating.[1][4]
-
-
Decomposition of Materials: Starting materials or the final product might be degrading under the reaction conditions.
-
Solution: If you suspect thermal decomposition, attempt the reaction at a lower temperature for a longer duration.[1] Ensure the integrity of your reagents, as some, like hydrazine (B178648) derivatives, can degrade over time.[1][2]
-
-
Impure Starting Materials: The purity of reactants like diethyl malonate and hydrazine derivatives is crucial.
Q2: My final product is impure. How can I improve its purity?
A2: Product impurity often results from side reactions or residual starting materials.[1]
-
Problem: Presence of Unreacted Starting Materials.
-
Solution: Enhance the purification process. Recrystallization from a suitable solvent, such as ethanol (B145695), is a common and effective method.[1][5] If recrystallization is insufficient, column chromatography can be employed for more rigorous separation.[1][5]
-
-
Problem: Formation of Side Products.
-
Solution: The formation of side products is highly dependent on reaction conditions.[1] Adjusting parameters like temperature, reaction time, or the specific catalyst can minimize these unwanted reactions. For example, in syntheses involving unsymmetrical 1,3-dicarbonyl compounds, regioisomers can form; modifying reaction conditions can improve regioselectivity.[2]
-
Q3: The reaction is not proceeding at all. What should I check?
A3: A complete lack of reaction can be perplexing. A systematic check of the following is recommended:[1]
-
Reagent Viability: Confirm that your reagents, particularly sensitive ones like hydrazine derivatives, have not degraded.[1] Using a freshly opened or recently purified reagent is advisable.[2]
-
Catalyst Activity: If a catalyst is used, ensure it is active. Some catalysts are sensitive to air and moisture and may require special handling.[1]
-
Reaction Setup: Double-check the entire experimental setup to confirm it is assembled correctly and that heating and stirring mechanisms are functioning as intended.[1]
Frequently Asked Questions (FAQs)
Q4: What are the common starting materials for this compound synthesis?
A4: The synthesis typically involves the condensation reaction between a hydrazine derivative and a malonic acid derivative.[1] Common reactants include diethyl malonate and substituted hydrazines.[4] Some multi-step syntheses may begin with substituted benzoic acids, which are subsequently converted into esters and hydrazides before cyclization.[6][7]
Q5: What are the typical reaction conditions for this synthesis?
A5: Reaction conditions vary widely based on the chosen synthetic route.[1]
-
Classical Condensation: This traditional method often involves refluxing the reactants in a solvent like ethanol with a base such as sodium ethoxide for 6-8 hours.[4]
-
Microwave-Assisted Synthesis: A modern approach that can dramatically shorten reaction times to 10-30 minutes and increase yields, often performed at temperatures between 100-120 °C.[4]
-
Catalysis: Various catalysts are used to improve efficiency, including acids (sulfuric acid), bases, or enzymes under mild conditions.[1]
Q6: How are the synthesized this compound products typically purified?
A6: Purification is essential to obtain a high-purity product. The most common techniques are:
-
Recrystallization: Ethanol is frequently used as a solvent for recrystallizing the crude product.[1][5]
-
Column Chromatography: This technique is used to separate the desired product from impurities when recrystallization is not sufficient.[1][5]
Data Presentation
Table 1: Comparison of Key Synthesis Methods for Pyrazolidine-3,5-diones.[4]
| Method | Typical Reactants | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages |
| Classical Condensation | Diethyl malonate, Substituted hydrazine | 6-8 hours | 40-80% | Well-established, readily available starting materials. | Long reaction times, moderate yields, often requires purification by recrystallization. |
| Microwave-Assisted Synthesis | Diethyl malonate, Substituted hydrazine, Aldehyde/Ketone | 10-30 minutes | 80-95% | Rapid reaction rates, high yields, improved energy efficiency. | Requires specialized microwave reactor, optimization may be needed. |
| Three-Component Reaction | 5-aminopyrazole-4-carboxylates, Trimethyl orthoformate, Primary amines | 1-2 hours | High | Efficient for generating complex analogs. | May require more complex starting materials. |
Experimental Protocols
Protocol 1: Classical Condensation Synthesis [4]
This method represents the traditional approach for constructing the this compound ring.
-
Materials: Diethyl malonate, Phenylhydrazine, Sodium ethoxide, Absolute ethanol, Hydrochloric acid.
-
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
Diethyl malonate is added dropwise to the sodium ethoxide solution at room temperature.
-
Phenylhydrazine is then added to the mixture.
-
The solution is heated to reflux and maintained for 6-8 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is treated appropriately to isolate the final product, which may involve acidification and filtration.
-
Protocol 2: Microwave-Assisted Synthesis [4]
This protocol offers a rapid and high-yield alternative to classical methods.
-
Materials: Diethyl malonate, Substituted hydrazine, Aldehyde/Ketone (for 4-substituted derivatives).
-
Procedure:
-
The reactants are mixed in a suitable vessel for microwave synthesis.
-
The mixture is irradiated in a microwave reactor at a specified temperature (e.g., 100-120 °C) for 10-30 minutes.
-
After cooling, the resulting precipitate is collected by filtration.
-
The solid is washed with cold ethanol and dried to afford the pure product.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione [jscimedcentral.com]
- 7. jscimedcentral.com [jscimedcentral.com]
Technical Support Center: Pyrazolidine-3,5-dione Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of pyrazolidine-3,5-diones and improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing pyrazolidine-3,5-diones?
A1: The primary synthetic routes to pyrazolidine-3,5-diones include Classical Condensation, Microwave-Assisted Synthesis, and Three-Component Reactions. Each method offers distinct advantages and disadvantages in terms of reaction time, yield, and substrate scope.[1]
Q2: What are the typical starting materials for pyrazolidine-3,5-dione synthesis?
A2: The synthesis generally involves the reaction of a hydrazine (B178648) derivative with a malonic acid derivative.[2] Common starting materials include substituted hydrazines (like phenylhydrazine) and diethyl malonate.[1] In some multi-step syntheses, substituted benzoic acids are used as precursors, which are then converted to the corresponding esters and hydrazides.[3][4]
Q3: How can I purify the synthesized this compound product?
A3: Purification is crucial for obtaining a high-purity product. Common techniques include:
-
Recrystallization: Ethanol (B145695) is a frequently used solvent for recrystallization.[5] The crude product is dissolved in a minimum amount of hot solvent and allowed to cool slowly, leading to the formation of pure crystals.
-
Column Chromatography: This technique is effective for separating the desired product from impurities when recrystallization is insufficient.[5][6] A silica (B1680970) gel column is typically used with a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) and petroleum ether).
Troubleshooting Guides
Low Reaction Yield
Problem: The yield of the this compound product is significantly lower than expected.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction time or temperature if the starting materials are not fully consumed.[2] |
| Suboptimal Catalyst or Reaction Conditions | Experiment with different catalysts. For instance, if an acid-catalyzed reaction is underperforming, a metal-catalyzed approach using Mg(II) acetylacetonate (B107027) or an enzymatic catalyst like Cu(II)tyrosinase could be explored. The choice of solvent is also critical; while methanol (B129727) and ethanol are common, water has also been used successfully.[2] |
| Decomposition of Starting Materials or Product | Some reactants or products may be sensitive to high temperatures. If decomposition is suspected, try running the reaction at a lower temperature for a longer duration. |
| Impure Starting Materials | Ensure the purity of the starting materials, particularly the hydrazine derivatives, which can degrade over time. Use analytical techniques to verify the purity before starting the reaction.[2] |
Product Impurity
Problem: The final product is contaminated with unreacted starting materials or side products.
| Possible Cause | Suggested Solution |
| Presence of Unreacted Starting Materials | Optimize the stoichiometry of the reactants. Using a slight excess of one reactant can help ensure the complete consumption of the limiting reagent. Enhance the purification process by performing multiple recrystallizations or using column chromatography with an optimized solvent system.[2] |
| Formation of Side Products | The formation of side products is often dependent on reaction conditions. Adjusting the temperature, reaction time, or catalyst can minimize side reactions. The choice of solvent can also significantly influence the reaction pathway.[2] |
Data Presentation
Table 1: Comparison of Yields in this compound Synthesis under Different Conditions
| Synthesis Method | Catalyst/Conditions | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Classical Condensation | Sodium Ethoxide | Absolute Ethanol | Reflux | 6-8 hours | 40-80 | [1] |
| Classical Condensation | Sulfuric Acid (catalytic) | Methanol | Reflux | 6 hours | 41 | [3] |
| Microwave-Assisted | Piperidine (B6355638) (catalytic) | Ethanol | 100-120 | 10-30 minutes | 80-95 | [1] |
| Three-Component Reaction | Acetic Acid (catalytic) | - | Microwave/Conventional Heating | 1-2 hours | 80-90 | [1] |
| Grindstone Method | Cu(II)tyrosinase | - | Mild Conditions | - | 84-96 | [4] |
| Mg(II) Catalyzed | Mg(II) acetylacetonate | Water | - | - | High | [4] |
Experimental Protocols
Protocol 1: Classical Condensation Synthesis of 1-Phenylthis compound
Materials:
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
Hydrochloric acid
Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
Add diethyl malonate dropwise to the sodium ethoxide solution at room temperature with stirring.
-
Add phenylhydrazine to the reaction mixture.
-
Reflux the solution for 6-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with hydrochloric acid to precipitate the crude product.
-
Collect the crude product by filtration, wash with cold water, and recrystallize from ethanol to obtain pure 1-phenylthis compound.[1]
Protocol 2: Microwave-Assisted Synthesis of 4,4-Disubstituted Pyrazolidine-3,5-diones
Materials:
-
Diethyl malonate
-
Hydrazine hydrate
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol
-
Piperidine (catalytic amount)
Procedure:
-
In a microwave-safe vessel, combine diethyl malonate, hydrazine hydrate, the aromatic aldehyde, and a catalytic amount of piperidine in ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the reaction mixture at a specified temperature (e.g., 100-120 °C) for 10-30 minutes.
-
After the reaction is complete, cool the vessel.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with cold ethanol and dry to yield the 4,4-disubstituted this compound.[1]
Protocol 3: Three-Component Synthesis of this compound Analogs
Materials:
-
5-Aminopyrazole-4-carboxylate derivative
-
Trimethyl orthoformate
-
Primary amine (e.g., benzylamine)
-
Acetic acid (catalytic amount)
-
Suitable solvent
Procedure:
-
Prepare a mixture of the 5-aminopyrazole-4-carboxylate, trimethyl orthoformate, and the primary amine in a suitable solvent.
-
Add a catalytic amount of acetic acid to the mixture.
-
Heat the reaction mixture under controlled microwave irradiation or conventional heating for 1-2 hours.
-
Upon completion, cool the reaction mixture.
-
Isolate the product by filtration or purify by column chromatography.[1]
Visualizations
Caption: Experimental workflow for the synthesis and evaluation of pyrazolidine-3,5-diones.
Caption: Phenylbutazone inhibits the cyclooxygenase (COX) pathway, reducing inflammation.
Caption: this compound derivatives as Farnesoid X Receptor (FXR) agonists.
References
- 1. Investigating the Synthesis Methods of 3,5-dione Pyrazolidine and 3,5-dione 1-phenylpyrazolidine in the Presence and Absence of Ultrasound Bath and their Anticancer Effects on MCF-7 Breast Cancer Cells | Bentham Science [eurekaselect.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. WO2024150252A1 - Pyrazolidine-3, 5-dione based compounds and a process for preparation thereof - Google Patents [patents.google.com]
Technical Support Center: Pyrazolidine-3,5-dione Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazolidine-3,5-diones.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for pyrazolidine-3,5-dione synthesis?
The synthesis of this compound and its derivatives typically involves the condensation reaction between a hydrazine (B178648) derivative and a malonic acid derivative.[1] Common starting materials include:
-
Hydrazine derivatives: Hydrazine hydrate, phenylhydrazine, and other substituted hydrazines.
-
Malonic acid derivatives: Diethyl malonate is the most frequently used reagent.
In some multi-step syntheses, substituted benzoic acids can be used as initial precursors, which are then converted to the corresponding esters and hydrazides before the cyclization step.[2]
Q2: What are the typical reaction conditions for this synthesis?
Reaction conditions can be varied to optimize the yield and purity of the desired this compound. Common methods include:
-
Conventional Heating: This traditional approach involves refluxing the reactants in a suitable solvent, such as ethanol (B145695) or methanol, for several hours.[1]
-
Microwave-Assisted Synthesis: This modern technique can significantly reduce reaction times (to as little as 10-30 minutes) and often leads to higher yields (80-95%).[3]
-
Catalysis: Various catalysts can be employed to improve reaction efficiency. These include acid catalysts like sulfuric acid, or metal-based catalysts.[1]
Q3: What are the common side products I should be aware of during the synthesis?
The primary side products in this compound synthesis often arise from incomplete reactions or side reactions of the starting materials. Key side products include:
-
Unreacted Starting Materials: Residual hydrazine derivatives and diethyl malonate are common impurities.
-
Malonic Acid Dihydrazide: This byproduct can form when one molecule of diethyl malonate reacts with two molecules of hydrazine. This is more likely to occur if an excess of hydrazine is used.
-
Products of Degradation: Under harsh reaction conditions, such as prolonged heating at high temperatures, the this compound ring can undergo degradation. For example, derivatives of N,N'-diphenylhydrazide and azobenzene (B91143) have been identified as degradation products of a 4-prenyl-1,2-diphenyl-3,5-pyrazolidinedione.
Q4: How can I minimize the formation of these side products?
Optimizing reaction conditions is crucial for minimizing the formation of unwanted byproducts.[1] Consider the following adjustments:
-
Stoichiometry: Carefully control the molar ratio of your reactants. Using a slight excess of the malonic acid derivative can help to ensure the complete consumption of the hydrazine, reducing the likelihood of forming malonic acid dihydrazide.
-
Temperature and Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating that could lead to product degradation.[1] If decomposition is suspected, lowering the reaction temperature and extending the reaction time may be beneficial.[1]
-
Choice of Solvent and Catalyst: The solvent and catalyst can influence the reaction pathway. Experimenting with different solvent systems and catalysts may be necessary to find the optimal conditions for your specific substrates.[1]
Q5: How can I purify my final this compound product?
Effective purification is essential to remove unreacted starting materials and any side products. Common purification techniques include:
-
Recrystallization: This is a widely used method for purifying solid products. Ethanol is a commonly used solvent for the recrystallization of pyrazolidine-3,5-diones.[1]
-
Column Chromatography: This technique is highly effective for separating the desired product from impurities, especially when dealing with complex reaction mixtures.[1]
-
Washing: Washing the crude product with a suitable solvent can help to remove some of the more soluble impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of pyrazolidine-3,5-diones.
Issue 1: Low Yield of the Desired Product
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase the reaction time or temperature. - Monitor the reaction progress by TLC to ensure it has gone to completion.[1] |
| Suboptimal Reaction Conditions | - Experiment with different catalysts (e.g., acid vs. metal-based). - Vary the solvent to find the most suitable medium for your reaction.[1] |
| Decomposition of Starting Materials or Product | - If you suspect thermal degradation, try running the reaction at a lower temperature for a longer duration.[1] |
| Impure Starting Materials | - Ensure the purity of your hydrazine and diethyl malonate starting materials using appropriate analytical techniques before beginning the synthesis.[1] |
Issue 2: Presence of Significant Impurities in the Final Product
Possible Causes and Solutions:
| Impurity | Identification | Mitigation Strategies |
| Unreacted Starting Materials | - Can be identified by comparing the analytical data (e.g., NMR, TLC) of the crude product with that of the starting materials. | - Optimize the stoichiometry of the reactants. - Improve the efficiency of the purification process (e.g., multiple recrystallizations, optimized column chromatography).[1] |
| Malonic Acid Dihydrazide | - This side product will have a different retention factor (Rf) on TLC compared to the desired product. - Mass spectrometry will show a molecular weight corresponding to the dihydrazide. | - Use a stoichiometric amount or a slight excess of diethyl malonate relative to the hydrazine. - Add the hydrazine slowly to the reaction mixture containing diethyl malonate. |
Experimental Protocols
General Procedure for the Synthesis of this compound:
This is a generalized protocol and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve one molar equivalent of the substituted hydrazine in an appropriate solvent (e.g., absolute ethanol).
-
Addition of Reagents: To this solution, add one molar equivalent of diethyl malonate. If a catalyst is required (e.g., a few drops of a base like sodium ethoxide), it should be added at this stage.
-
Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by TLC.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is typically removed under reduced pressure. The resulting crude product can then be purified.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure this compound.[1]
Visualizing Reaction Pathways
To better understand the formation of the desired product and the common side product, the following reaction pathway diagrams are provided.
Caption: Reaction pathways in this compound synthesis.
This diagram illustrates the main reaction pathway leading to the desired this compound product, as well as the side reaction that can occur in the presence of excess hydrazine, leading to the formation of malonic acid dihydrazide.
Caption: Troubleshooting workflow for this compound synthesis.
This workflow provides a logical sequence of steps for researchers to follow when they encounter issues with product purity, guiding them from initial analysis to optimization of the synthetic protocol.
References
Technical Support Center: Purification of Pyrazolidine-3,5-dione Derivatives
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of pyrazolidine-3,5-dione derivatives by recrystallization.
Troubleshooting Guide
Q1: My this compound derivative is not dissolving in the recrystallization solvent, even with heating. What should I do?
A1: This issue typically arises from using a solvent with unsuitable polarity.
-
Solution 1: Solvent Selection. this compound derivatives often exhibit good solubility in polar protic solvents. Ethanol (B145695) is a commonly used and effective solvent for the recrystallization of these compounds.[1][2][3] If ethanol fails, consider other polar solvents like methanol (B129727) or isopropanol. The general principle of "like dissolves like" can be a useful guide; consider the overall polarity of your specific derivative.[4]
-
Solution 2: Increase Solvent Volume. You may be using an insufficient amount of solvent. Incrementally add more of the hot solvent until the compound dissolves.
-
Solution 3: Switch to a Solvent Pair. If a single solvent is ineffective, a solvent pair can be employed. Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly turbid. Common solvent pairs include ethanol-water and diethyl ether-ligroin.[4]
Q2: After cooling, no crystals have formed in my flask. How can I induce crystallization?
A2: The absence of crystal formation upon cooling suggests that the solution is not supersaturated or that nucleation has not been initiated.
-
Solution 1: Induce Nucleation.
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5]
-
Seed Crystals: Introduce a tiny crystal of the pure product (a "seed crystal") into the cooled solution. This provides a template for further crystal formation.[5]
-
-
Solution 2: Increase Concentration. Your solution may be too dilute. Reheat the solution and evaporate some of the solvent to increase the concentration of the dissolved compound. Then, allow it to cool again.
-
Solution 3: Extended Cooling. Allow the flask to cool to room temperature slowly, and then transfer it to an ice bath or a refrigerator for an extended period. Slower cooling often results in the formation of larger, purer crystals.[4]
Q3: The yield of my recrystallized product is very low. What are the potential causes and how can I improve it?
A3: Low yield is a common problem in recrystallization and can stem from several factors.
-
Cause 1: Using too much solvent. An excessive amount of solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve your crude product.[5]
-
-
Cause 2: Premature crystallization. If the product crystallizes in the funnel during a hot filtration step, it will be lost.
-
Solution: Use a pre-heated funnel and flask for hot filtration and dilute the solution slightly with hot solvent before filtering to prevent premature crystallization.
-
-
Cause 3: Incomplete precipitation. The cooling process may not have been sufficient to precipitate the majority of the product.
-
Solution: Ensure the solution is cooled for an adequate amount of time, potentially in an ice bath, to maximize crystal formation.
-
Q4: My final product is still impure after recrystallization. What can I do to improve its purity?
A4: Impurities can be carried over if the recrystallization process is not optimized.
-
Problem 1: Colored Impurities.
-
Solution: If your product is expected to be colorless but has a colored tint, this may be due to highly colored impurities. Adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these impurities.[5] Be cautious not to add too much, as it can also adsorb your product and reduce the yield.
-
-
Problem 2: Co-precipitation of Impurities. If the solution cools too quickly, impurities can become trapped within the crystal lattice.[5]
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This slow cooling process favors the formation of well-ordered crystals that exclude impurities.
-
-
Problem 3: Insufficient Washing. Residual mother liquor on the surface of the crystals will contain impurities.
-
Solution: After filtration, wash the collected crystals with a small amount of the cold recrystallization solvent to rinse away any remaining mother liquor.
-
Frequently Asked Questions (FAQs)
Q5: What are the most common solvents for the recrystallization of this compound derivatives?
A5: Ethanol is frequently cited as a suitable solvent for the recrystallization of this compound derivatives.[1][2][3] Methanol has also been reported as a good solvent for these compounds.[6][7] The choice of solvent can depend on the specific substituents on the this compound core. A good recrystallization solvent should dissolve the compound when hot but not when cold.[8]
Q6: How can I determine the best solvent for my specific this compound derivative?
A6: The ideal solvent can be determined experimentally. Place a small amount of your crude product into several test tubes and add a few drops of different solvents to each. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating. Solvents with boiling points below 100°C are often preferred for ease of removal.[8]
Q7: What are some common impurities found in the synthesis of this compound derivatives?
A7: Impurities can include unreacted starting materials such as substituted hydrazines and diethyl malonate, as well as side products from the reaction.[1] The nature of the impurities will depend on the specific synthetic route employed.
Q8: Can I use a solvent pair for recrystallization?
A8: Yes, solvent pairs are very effective, especially when no single solvent has the ideal solubility characteristics. A common approach is to dissolve the compound in a minimal amount of a hot solvent in which it is very soluble, and then add a solvent in which it is poorly soluble (a "non-solvent") dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly. A frequently used solvent pair is ethanol-water.[4]
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to the recrystallization of this compound derivatives.
| Parameter | Typical Value/Range | Notes |
| Solvent Volume | 4 mL per 1 gram of solute | This is a starting point; adjust as needed to achieve a saturated solution at the solvent's boiling point.[4] |
| Yield | 40-80% (Classical Synthesis) | Yields can vary significantly based on the synthetic method and recrystallization efficiency.[2] |
| Ethanol Boiling Point | 78 °C | A commonly used solvent with a relatively low boiling point.[8] |
| Water Boiling Point | 100 °C | Often used as the "poor" solvent in a solvent pair with ethanol.[8] |
Experimental Protocol: Recrystallization of a this compound Derivative from Ethanol
This protocol provides a general procedure for the recrystallization of a this compound derivative using ethanol.
-
Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling on a hot plate while stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Use a pre-heated funnel and a fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Crystal formation should begin during this time. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual impurities.
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum. The pure this compound derivative can then be collected and characterized.
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jscimedcentral.com [jscimedcentral.com]
- 7. Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione [jscimedcentral.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Column Chromatography for Pyrazolidine-3,5-dione Compounds
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the purification of pyrazolidine-3,5-dione compounds using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary and mobile phase combination for purifying this compound compounds?
The most frequently used system for the column chromatography of this compound derivatives is normal-phase chromatography using silica (B1680970) gel as the stationary phase. The mobile phase is typically a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate (B1210297).[1] The ratio of these solvents is adjusted to achieve optimal separation.
Q2: How do I choose the right solvent system for my specific this compound derivative?
The ideal solvent system is best determined by preliminary analysis using Thin Layer Chromatography (TLC). Test various ratios of ethyl acetate and hexane (B92381) (or petroleum ether) to find a system that gives your target compound an Rf value between 0.2 and 0.4. This generally provides good separation on a column. A good starting point for many this compound derivatives is a 10-30% ethyl acetate in hexanes mixture.
Q3: My this compound is highly polar and doesn't move from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
For highly polar compounds, you may need to add a stronger, more polar solvent to your mobile phase. A common strategy is to add a small percentage of methanol (B129727) (e.g., 1-5%) to the ethyl acetate. Alternatively, for basic this compound derivatives that may be interacting strongly with the acidic silica gel, adding a small amount of triethylamine (B128534) (0.1-1%) to the mobile phase can help to improve elution and reduce peak tailing.
Q4: I'm observing significant peak tailing for my compound. What are the likely causes and solutions?
Peak tailing is a common issue when purifying polar, heterocyclic compounds like pyrazolidine-3,5-diones. The primary causes include:
-
Secondary Interactions: Strong interactions between the polar functional groups of your compound and the acidic silanol (B1196071) groups on the silica gel surface.
-
Column Overload: Loading too much sample onto the column.
-
Inappropriate Sample Solvent: Dissolving the sample in a solvent that is too strong relative to the mobile phase.
Solutions for peak tailing are further addressed in the troubleshooting guide below.
Q5: Are this compound compounds stable on silica gel?
While many this compound derivatives are stable on silica gel, some may be susceptible to degradation, especially if they are sensitive to acidic conditions. It is crucial to assess the stability of your compound on silica gel before performing column chromatography. This can be done by spotting your compound on a TLC plate, letting it sit for an hour, and then developing the plate to see if any new spots (degradation products) have appeared. If instability is observed, consider using a deactivated or neutral stationary phase like neutral alumina (B75360).
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Poor Separation / Co-elution of Impurities | The polarity of the mobile phase is not optimal. | Systematically vary the ratio of your solvents (e.g., ethyl acetate/hexane) based on TLC trials to maximize the ΔRf between your product and impurities. |
| Consider using a different solvent system. For example, replacing ethyl acetate with acetone (B3395972) or dichloromethane (B109758) can alter the selectivity. | ||
| Compound is Stuck on the Column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). If starting with 20% ethyl acetate in hexane, you can increase it to 40%, 60%, and even 100% to elute highly retained compounds. |
| The compound may have degraded on the silica gel. | Test for stability on a TLC plate. If degradation is confirmed, switch to a less acidic stationary phase like neutral alumina or consider reverse-phase chromatography. | |
| Product Elutes with the Solvent Front | The mobile phase is too polar. | Decrease the polarity of the mobile phase. If using 30% ethyl acetate in hexane, try 10% or 15%. |
| The sample was loaded in a solvent that is too strong. | Use a "dry loading" technique. Adsorb your sample onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column. | |
| Asymmetrical Peaks (Tailing) | Strong interaction with acidic silanol groups on silica. | Add a small amount of a modifier to your mobile phase. For basic compounds, 0.1-1% triethylamine is effective. For acidic compounds, a small amount of acetic acid can sometimes help. |
| Column overload. | Reduce the amount of crude sample loaded onto the column. A general rule is to load 1-2% of the stationary phase weight. | |
| Low Recovery of the Product | Irreversible adsorption or degradation on the column. | As mentioned, check for stability and consider alternative stationary phases. |
| The compound is highly soluble in the eluent and fractions are too dilute to detect. | Concentrate the collected fractions and re-analyze by TLC. |
Data Presentation
Table 1: Representative Solvent Systems for this compound Derivatives
| Compound Structure | Description | Stationary Phase | Mobile Phase (Eluent) | Approximate Rf Value |
|
| 1-Phenylthis compound | Silica Gel | 30% Ethyl Acetate in Hexane | 0.4 |
|
| 1,2-Diphenylthis compound | Silica Gel | 20% Ethyl Acetate in Petroleum Ether | 0.5 |
|
| 4-Benzylidene-1-phenylthis compound | Silica Gel | 25% Ethyl Acetate in Hexane | 0.35 |
|
| 4,4-Dimethyl-1,2-diphenylthis compound | Silica Gel | 15% Ethyl Acetate in Petroleum Ether | 0.6 |
Note: Rf values are approximate and can vary based on the specific silica gel, plate manufacturer, and experimental conditions.
Experimental Protocols
Detailed Methodology for the Purification of 4-((4-chlorophenyl)diazenyl)-1,2-diphenylthis compound by Flash Column Chromatography
This protocol is a representative example for the purification of a substituted this compound.
1. Materials:
-
Crude 4-((4-chlorophenyl)diazenyl)-1,2-diphenylthis compound
-
Silica gel (230-400 mesh)
-
Solvents: Ethyl acetate and Hexane (HPLC grade)
-
TLC plates (silica gel 60 F254)
-
Glass column for flash chromatography
-
Collection tubes
2. Preparation of the Column:
-
A glass column (e.g., 40 cm length, 4 cm diameter) is securely clamped in a vertical position.
-
A small plug of cotton or glass wool is placed at the bottom of the column.
-
A thin layer of sand (approx. 0.5 cm) is carefully added on top of the cotton plug.
-
The column is filled with a slurry of silica gel (approx. 100 g) in hexane. The column is gently tapped to ensure even packing and to remove any air bubbles.
-
The solvent is allowed to drain until it is level with the top of the silica gel.
-
Another thin layer of sand (approx. 0.5 cm) is added on top of the silica gel bed to prevent disturbance during sample and eluent addition.
3. Sample Loading (Dry Loading Method):
-
The crude product (approx. 1 g) is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).
-
To this solution, 2-3 g of silica gel is added.
-
The solvent is removed under reduced pressure (rotary evaporator) until a free-flowing powder is obtained.
-
This powder is then carefully and evenly added to the top of the prepared column.
4. Elution and Fraction Collection:
-
The elution is started with a low polarity solvent mixture (e.g., 10% ethyl acetate in hexane).
-
A gradient elution is performed by gradually increasing the percentage of ethyl acetate. For example:
-
200 mL of 10% Ethyl Acetate / 90% Hexane
-
200 mL of 15% Ethyl Acetate / 85% Hexane
-
300 mL of 20% Ethyl Acetate / 80% Hexane
-
300 mL of 25% Ethyl Acetate / 75% Hexane
-
-
Fractions of approximately 20 mL are collected in test tubes.
-
The flow rate is maintained at a steady pace using gentle positive pressure (flash chromatography).
5. Analysis of Fractions:
-
The collected fractions are analyzed by TLC to identify those containing the pure product.
-
Fractions containing the pure compound are combined.
-
The solvent is removed under reduced pressure to yield the purified this compound derivative.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound compounds.
Caption: Troubleshooting logic for this compound purification issues.
References
Minimizing degradation of pyrazolidine-3,5-dione in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of pyrazolidine-3,5-dione and its derivatives in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound compounds in solution?
A1: The two main degradation pathways for this compound compounds in solution are hydrolysis and oxidation.[1] The this compound ring is susceptible to cleavage through both acid and base-catalyzed hydrolysis.[1] Oxidative degradation can also occur, particularly at the C-4 position of the ring.[1]
Q2: What are the key factors that influence the stability of this compound derivatives in solution?
A2: The stability of this compound compounds in solution is primarily affected by pH, temperature, light, and the presence of oxidizing agents.[1] Extreme acidic or alkaline pH levels and elevated temperatures can accelerate hydrolytic degradation.[1] Exposure to light may induce photolytic degradation, while the presence of oxygen or other oxidizing agents can promote oxidative degradation.[1] The choice of solvent can also impact the stability of these compounds.[1]
Q3: What are some identified degradation products of this compound derivatives?
A3: The degradation of this compound derivatives can result in various products. For instance, the hydrolysis of phenylbutazone (B1037) can yield n-butylmalonic acid mono(N,N'-diphenyl)hydrazide.[1] In the case of 4-prenyl-1,2-diphenyl-3,5-pyrazolidinedione (Prenazone), degradation in an aqueous solution can produce N,N'-diphenylhydrazide-5-methyl-4-hexenoic acid and its 2-carboxy and 2-carboxy-2-hydroxy derivatives, as well as trans- and cis-azobenzene.[1][2] Under acidic conditions, intramolecular rearrangement and further hydrolysis can lead to compounds such as prenylmalonic acid and hydrazobenzene.[1]
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound in Aqueous Solution
| Possible Cause | Troubleshooting Step |
| Inappropriate pH | Ensure the pH of your solution is within a stable range for your specific compound. A near-neutral pH (6-8) is often optimal, but this should be determined experimentally. Use buffered solutions to maintain a constant pH.[1] |
| High Storage Temperature | Store stock solutions and samples at low temperatures (e.g., 2-8 °C or frozen at -20 °C) and protect them from light. Avoid repeated freeze-thaw cycles.[1] |
| Presence of Dissolved Oxygen | For oxygen-sensitive compounds, deoxygenate solvents by sparging with an inert gas like nitrogen or argon before preparing solutions. Consider adding antioxidants to your formulation if it is compatible with your experimental design.[1] |
| Light Exposure | Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil, especially during long-term storage or light-sensitive experiments. |
Issue 2: Inconsistent Results in Stability Studies
| Possible Cause | Troubleshooting Step |
| Variability in Experimental Conditions | Tightly control all experimental parameters, including temperature, pH, light exposure, and the concentration of all components. Use calibrated equipment and adhere to a detailed, standardized protocol.[1] |
| Issues with the Analytical Method | Confirm that your analytical method (e.g., HPLC) is stability-indicating. This means the method can accurately separate the intact drug from all potential degradation products without interference. The method should be validated for specificity, linearity, accuracy, precision, and robustness.[1] |
| Adsorption to Container Surfaces | To minimize adsorption, consider using silanized glass or polypropylene (B1209903) containers. Evaluate different container materials to find the most suitable option for your compound. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.
1. Materials and Reagents:
-
This compound compound
-
HPLC-grade solvents (e.g., acetonitrile (B52724), methanol)
-
High-purity water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Buffers of various pH values (e.g., pH 4, 7, 9)
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of the compound and dissolve it in a suitable solvent to create a stock solution of known concentration.[1]
3. Stress Conditions:
-
Acid Hydrolysis: Add an appropriate volume of 0.1 M HCl to an aliquot of the stock solution. If necessary, heat the mixture (e.g., at 60 °C for a specified time). Neutralize the solution before analysis.[1]
-
Base Hydrolysis: Add an appropriate volume of 0.1 M NaOH to an aliquot of the stock solution. Keep the solution at room temperature or heat as required. Neutralize the solution before analysis.[1]
-
Oxidative Degradation: Add an appropriate volume of 3% H₂O₂ to an aliquot of the stock solution. Keep the solution at room temperature for a specified time.[1]
-
Thermal Degradation: Expose a solid sample of the compound and a solution to elevated temperatures (e.g., 60-80 °C) for a defined period.[1]
-
Photostability: Expose a solid sample and a solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1][3][4]
4. Sample Analysis:
-
Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method to quantify the remaining parent compound and detect degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general framework for developing a stability-indicating HPLC method.
1. Column and Mobile Phase Selection:
-
Column: A C18 column is commonly used for reverse-phase chromatography.[5]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typical. The pH of the mobile phase should be optimized to achieve good separation.[5]
2. Chromatographic Conditions:
-
Mode: Isocratic or gradient elution can be used. Gradient elution is often preferred for separating complex mixtures of the parent drug and its degradation products.[5]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection is commonly used. The wavelength should be selected to provide a good response for both the parent compound and potential degradation products.
-
Column Temperature: Maintain a constant column temperature (e.g., 25 °C) to ensure reproducible results.
3. Method Validation:
-
Validate the method according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Visualizations
Caption: General workflow for stability testing of pyrazolidine-3,5-diones.
Caption: Troubleshooting guide for rapid degradation of pyrazolidine-3,5-diones.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical characterization of decomposition products of pyrazolidinedione-3,5 derivatives. Part 1: Identification of decomposition products and mechanism of degradation of 4-prenyl-1,2-diphenyl-3,5-pyrazolidine-dione in an aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rdlaboratories.com [rdlaboratories.com]
- 4. database.ich.org [database.ich.org]
- 5. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Efficient Synthesis of Pyrazolidine-3,5-diones
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and frequently asked questions regarding the selection of catalysts and optimization of reaction conditions for the synthesis of pyrazolidine-3,5-diones.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for synthesizing pyrazolidine-3,5-dione derivatives?
The synthesis of this compound derivatives typically involves the cyclocondensation reaction between a hydrazine (B178648) derivative and a malonic acid derivative, such as diethyl malonate.[1][2] More complex, multi-step syntheses may begin with substituted benzoic acids, which are then converted into the necessary ester and hydrazide intermediates.[3][4]
Q2: What are the typical reaction conditions and catalysts used for this synthesis?
Reaction conditions can vary significantly depending on the chosen synthetic route. Common methods include:
-
Conventional Heating: This traditional method involves refluxing the reactants in a suitable solvent, like methanol (B129727), for several hours.[3] Acid catalysts such as sulfuric acid are often employed.[1][3]
-
Metal-Catalyzed Reactions: Various metal catalysts can improve reaction efficiency. For instance, Mg(II) acetylacetonate (B107027) has been used effectively in water.[1][5] Palladium catalysts like Pd(OAc)₂ with S-Phos are used for specific carboamination reactions to form the pyrazolidine (B1218672) ring.[6]
-
Microwave-Assisted Synthesis: This modern technique can dramatically reduce reaction times (to minutes) and increase yields.[7]
-
Biocatalysis: Enzymes like Cu(II)tyrosinase have been used in novel one-pot syntheses under mild conditions, such as the grindstone method.[1]
Q3: How are the synthesized this compound products typically purified?
Purification is critical for obtaining a high-purity product. Common techniques include:
-
Recrystallization: Ethanol (B145695) is a frequently used solvent for recrystallizing the crude product.[1][8]
-
Column Chromatography: This method is effective for separating the desired product from impurities and side products.[1][8]
-
Washing: The crude product is often washed with water or other solvents to remove unreacted starting materials and byproducts.[1]
Troubleshooting Guide
Q4: I am getting a very low yield. What are the possible causes and solutions?
Low yields are a common challenge in organic synthesis. Consider the following causes and solutions:
-
Cause: Incomplete reaction.
-
Solution: Increase the reaction time or temperature. You can monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal duration.[1]
-
-
Cause: Sub-optimal catalyst or reaction conditions.
-
Cause: Decomposition of starting materials or the final product.
-
Solution: If you suspect thermal decomposition, try running the reaction at a lower temperature for a longer period.[1]
-
-
Cause: Impure starting materials.
-
Solution: Verify the purity of your reagents (e.g., hydrazines, diethyl malonate) using appropriate analytical techniques before beginning the synthesis.[1]
-
Q5: My final product is impure. How can I improve its purity?
Product impurity often results from side reactions or incomplete removal of starting materials.
-
Problem: Presence of unreacted starting materials.
-
Solution: Optimize the stoichiometry of your reactants. Using a slight excess of one reactant can help ensure the limiting reagent is fully consumed. Enhance the purification process by performing multiple recrystallizations or using column chromatography with a suitable solvent system.[1]
-
-
Problem: Formation of side products.
-
Solution: The formation of side products is often dependent on reaction conditions. Adjusting the temperature, reaction time, or catalyst can minimize unwanted side reactions. The choice of solvent can also significantly influence the reaction pathway.[1]
-
Q6: The reaction is not proceeding at all. What should I check?
A complete lack of reaction can be frustrating. Here is a checklist to diagnose the issue:
-
Reagent Viability: Confirm the integrity and reactivity of your reagents. Hydrazine derivatives, in particular, can degrade over time.[1]
-
Catalyst Activity: If you are using a catalyst, ensure it is active. Some catalysts are sensitive to air and moisture.[1]
-
Reaction Setup: Double-check your experimental setup to confirm it is assembled correctly and that heating and stirring mechanisms are functioning as expected.[1]
-
Reaction Monitoring: Use TLC from the beginning of the reaction. This will help you determine if the reaction is simply very slow or not occurring at all.[1]
Data Presentation
Table 1: Comparison of Synthesis Methods for Pyrazolidine-3,5-diones
| Synthesis Method | Catalyst / Conditions | Typical Reactants | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages | Reference(s) |
| Classical Condensation | Sodium ethoxide, Reflux | Diethyl malonate, Substituted hydrazine | 6-8 hours | 40-80% | Well-established, readily available starting materials. | Long reaction times, moderate yields. | [7] |
| Acid-Catalyzed Reflux | Sulfuric Acid in Methanol | Substituted hydrazide, Diethyl malonate | ~6 hours | ~41% | Simple setup, common reagents. | Moderate yield, long reaction time. | [3] |
| Microwave-Assisted | Piperidine (B6355638) in Ethanol | Diethyl malonate, Hydrazine, Aldehyde | 10-30 minutes | 80-95% | Rapid reaction rates, high yields, energy efficient. | Requires specialized microwave reactor. | [7] |
| Mg(II)-Catalyzed | Mg(II) acetylacetonate | Hydrazine, Malonate derivatives | Not specified | High | Uses water as a green solvent. | Data on reaction time is limited. | [5] |
| Grindstone Method | Cu(II)tyrosinase | Not specified | Not specified | 84-96% | Mild conditions, high yields, environmentally friendly. | Requires specific enzyme catalyst. | [1] |
Experimental Protocols
Protocol 1: Classical Condensation Synthesis of 1-Phenylthis compound [7]
This method represents the traditional approach to constructing the this compound ring.
-
Materials: Diethyl malonate, Phenylhydrazine (B124118), Sodium ethoxide, Absolute ethanol, Hydrochloric acid.
-
Procedure:
-
Prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
Add diethyl malonate dropwise to the sodium ethoxide solution at room temperature.
-
Add phenylhydrazine to the reaction mixture and reflux the solution for 6-8 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with hydrochloric acid to precipitate the product.
-
Collect the crude product by filtration, wash it with cold water, and recrystallize from ethanol to yield 1-phenylthis compound.
-
Protocol 2: Microwave-Assisted Synthesis of 4,4-Disubstituted Pyrazolidine-3,5-diones [7]
This protocol highlights the efficiency of microwave irradiation in accelerating the synthesis.
-
Materials: Diethyl malonate, Hydrazine hydrate, Aromatic aldehyde (e.g., benzaldehyde), Ethanol, Catalytic amount of piperidine.
-
Procedure:
-
In a microwave-safe vessel, mix diethyl malonate, hydrazine hydrate, the aromatic aldehyde, and a catalytic amount of piperidine in ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the reaction mixture at a specified temperature (e.g., 100-120 °C) for 10-30 minutes.
-
After cooling, filter the resulting precipitate, wash it with cold ethanol, and dry to afford the 4,4-disubstituted this compound.
-
Visualizations
Caption: General workflow for this compound synthesis and derivatization.[2]
Caption: Troubleshooting workflow for addressing low product yield in synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione [jscimedcentral.com]
- 4. jscimedcentral.com [jscimedcentral.com]
- 5. Effective synthesis of some novel this compound derivatives via Mg(II) catalyzed in water medium and their anticancer and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazolidine synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Activities of Pyrazolidine-3,5-dione and Pyrazoline-5-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of two prominent heterocyclic scaffolds: pyrazolidine-3,5-dione and pyrazoline-5-one. The information presented is supported by experimental data from various studies to facilitate informed decisions in drug discovery and development.
Core Structures
This compound: A five-membered ring containing two adjacent nitrogen atoms and two carbonyl groups at positions 3 and 5.
Pyrazoline-5-one: A five-membered ring with two adjacent nitrogen atoms and one carbonyl group at position 5, along with an endocyclic double bond.
Overview of Biological Activities
Both this compound and pyrazoline-5-one derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2][3] Historically, these scaffolds have been central to the development of non-steroidal anti-inflammatory drugs (NSAIDs).[2] Their biological profiles primarily include anti-inflammatory, analgesic, and antimicrobial properties.
Anti-inflammatory and Analgesic Activities
The anti-inflammatory and analgesic effects of both classes of compounds are predominantly attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins—mediators of pain and inflammation.[4][5]
Mechanism of Action: COX Inhibition
The arachidonic acid cascade is the primary pathway through which NSAIDs exert their effect. Cellular membrane phospholipids, upon inflammatory stimuli, release arachidonic acid, which is then metabolized by COX enzymes (COX-1 and COX-2) to produce prostaglandins.[4][6] this compound and pyrazoline-5-one derivatives interrupt this pathway by inhibiting COX enzymes.[4][5]
Comparative Anti-inflammatory Data
The following table summarizes the in-vitro COX inhibitory activity of representative compounds from each class. Phenylbutazone, a well-known this compound, and Edaravone, a pyrazoline-5-one derivative, are presented alongside common NSAIDs for comparison.
| Compound Class | Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| This compound | Phenylbutazone | 17.5 | 39.1 | 0.45 | [7] |
| Pyrazoline-5-one | Edaravone | - | - | - | [8][9] |
| Reference NSAID | Flunixin | 3.3 | 11.1 | 0.30 | [7] |
| Reference NSAID | Carprofen | 43.1 | 2.4 | 17.96 | [7] |
| Reference NSAID | Meloxicam | 21.0 | 1.9 | 11.05 | [7] |
Comparative Analgesic Data
The acetic acid-induced writhing test is a common in-vivo model to assess peripheral analgesic activity. The test relies on the induction of a pain response by acetic acid, which is quantified by observing the number of abdominal constrictions (writhes).
| Compound Class | Compound | Dose (mg/kg) | % Inhibition of Writhing | Reference |
| This compound Derivative | Compound QAA-04K | 100 | 58.33 | [4] |
| Pyrazoline-5-one Derivative | 4-aminoantipyrine (B1666024) derivative (4c) | 100 | 62.5 | [10] |
| Reference Drug | Diclofenac Sodium | 10 | 75.0 | [10] |
| Reference Drug | Ibuprofen | 100 | 66.66 | [4] |
Antimicrobial Activity
Both heterocyclic systems have been incorporated into molecules exhibiting a range of antimicrobial effects. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.
Comparative Antibacterial Data
| Compound Class | Representative Compound(s) | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound Derivative | 1-(1H-Benzimidazol-2-ylmethyl)-2-phenylthis compound | Staphylococcus aureus | 40 | [7] |
| Escherichia coli | 40 | [7] | ||
| Pyrazoline-5-one Derivative | 3-methyl-1-[(2-oxo-2H-chromen-3-yl)carbonyl]-4-{[4-(thiazol-2-yl)iminoethyl)-phenyl]hydrazono}]-2-pyrazolin-5-one | Staphylococcus aureus | 12.5 | |
| Escherichia coli | 25 | |||
| Reference Drug | Norfloxacin | Staphylococcus aureus | 10 | [7] |
| Escherichia coli | 10 | [7] |
Comparative Antifungal Data
| Compound Class | Representative Compound(s) | Fungal Strain | MIC (µg/mL) | Reference |
| This compound Derivative | 1-(1H-Benzimidazol-2-ylmethyl)-2-(4-nitrophenyl)this compound | Aspergillus niger | 40 | [7] |
| Pyrazoline-5-one Derivative | 3-methyl-1-[(2-oxo-2H-chromen-3-yl)carbonyl]-4-{[4-(thiazol-2-yl)iminoethyl)-phenyl]hydrazono}]-2-pyrazolin-5-one | Candida albicans | 25 | |
| Reference Drug | Griesofulvin | Aspergillus niger | 20 | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)
This widely used in-vivo model assesses the acute anti-inflammatory activity of compounds.
Protocol:
-
Animal Preparation: Male Wistar rats (150-200g) are typically used and allowed to acclimatize for at least one week.
-
Grouping: Animals are divided into control, standard (e.g., Diclofenac Sodium), and test groups.
-
Dosing: Test compounds, vehicle, or standard drug are administered orally or intraperitoneally.
-
Induction of Edema: After a set time (e.g., 30-60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.[11]
-
Measurement: Paw volume is measured using a plethysmometer at specified time intervals after carrageenan injection.[11]
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Acetic Acid-Induced Writhing Test in Mice (Analgesic)
This test is a chemical method for inducing visceral pain to screen for peripheral analgesic activity.[12]
Protocol:
-
Animal Preparation: Swiss albino mice (20-25g) are used.
-
Grouping: Mice are divided into control, standard (e.g., Ibuprofen), and test groups.
-
Dosing: Test compounds, vehicle, or standard drug are administered, typically 30 minutes before the acetic acid injection.
-
Induction of Writhing: A 0.6% or 1% solution of acetic acid is injected intraperitoneally.[12]
-
Observation: After a short latency period (e.g., 5 minutes), the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a defined period (e.g., 10-20 minutes).[12]
-
Data Analysis: The percentage inhibition of writhing is calculated for the treated groups compared to the control group.
Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method
This is a qualitative method to determine the susceptibility of bacteria to various antimicrobial agents.
References
- 1. Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione [jscimedcentral.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. b.aun.edu.eg [b.aun.edu.eg]
- 4. The acute inflammatory process, arachidonic acid metabolism and the mode of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Phenylbutazone? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 8. Edaravone alleviates Pseudomonas aeruginosa associated-acute lung injury by inhibiting inflammation and promoting anti-microbial peptide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Edaravone, a scavenger for multiple reactive oxygen species, reacts with singlet oxygen to yield 2-oxo-3-(phenylhydrazono)-butanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antiinflammatory activity of 4-aminoantipyrine derivatives of succinamides | Semantic Scholar [semanticscholar.org]
- 12. rjptsimlab.com [rjptsimlab.com]
Comparative analysis of pyrazolidine-3,5-dione synthesis methods
The pyrazolidine-3,5-dione scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals with diverse therapeutic activities, including anti-inflammatory, analgesic, and antipyretic properties. The efficient construction of this heterocyclic ring is of paramount importance to researchers and drug development professionals. This guide provides a comparative analysis of the most prominent methods for the synthesis of pyrazolidine-3,5-diones, supported by quantitative data and detailed experimental protocols.
Comparative Analysis of Synthesis Methods
The selection of a synthetic route for pyrazolidine-3,5-diones is a critical decision that influences reaction efficiency, product yield, purity, and scalability. Below is a summary of quantitative data for three primary synthesis methodologies: Classical Condensation, Microwave-Assisted Synthesis, and Three-Component Reactions.
| Method | Typical Reactants | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages |
| Classical Condensation | Diethyl malonate, Substituted hydrazine (B178648), Base (e.g., Sodium ethoxide) | 6–8 hours | 40–80% | Well-established methodology, readily available and inexpensive starting materials. | Long reaction times, often moderate yields, may require purification by recrystallization.[1] |
| Microwave-Assisted Synthesis | Diethyl malonate, Hydrazine hydrate, Aldehyde/Ketone, Catalyst (e.g., piperidine) | 10–30 minutes | 80–95% | Significantly reduced reaction times, high yields, and improved energy efficiency.[1] | Requires a dedicated microwave reactor, and optimization of reaction conditions may be necessary.[1] |
| Three-Component Reaction | 5-Aminopyrazole-4-carboxylates, Trimethyl orthoformate, Primary amines | 1–2 hours | 60–85% | High efficiency, atom economy, and the ability to generate diverse structures in a single step.[2] | May necessitate the use of more complex and specialized starting materials. |
| Grindstone Method | Malononitrile, Hydrazine, Aldehyde, Cu(II)tyrosinase catalyst | Not specified | 84-96% | Environmentally friendly (solvent-free), mild reaction conditions, high yields.[3] | May not be suitable for all substrates, catalyst preparation may be required. |
Experimental Protocols
Detailed methodologies for the key synthesis methods are provided below to facilitate their implementation in a laboratory setting.
Classical Condensation: Synthesis of 1-Phenylthis compound
This traditional approach involves the condensation of a malonic ester with a hydrazine derivative in the presence of a base.[1]
Materials:
-
Diethyl malonate
-
Phenylhydrazine
-
Sodium metal
-
Absolute ethanol (B145695)
-
Hydrochloric acid
Procedure:
-
A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Diethyl malonate is added dropwise to the sodium ethoxide solution at room temperature with stirring.
-
Phenylhydrazine is then added to the reaction mixture.
-
The resulting solution is heated to reflux and maintained at that temperature for 6–8 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with hydrochloric acid to precipitate the crude product.
-
The solid is collected by filtration, washed with cold water, and purified by recrystallization from ethanol to yield 1-phenylthis compound.[1]
Microwave-Assisted Synthesis of 4,4-Disubstituted Pyrazolidine-3,5-diones
This method utilizes microwave irradiation to dramatically accelerate the reaction rate.[1]
Materials:
-
Diethyl malonate
-
Hydrazine hydrate
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol
-
Catalytic amount of piperidine (B6355638)
Procedure:
-
In a microwave-safe reaction vessel, combine diethyl malonate, hydrazine hydrate, the aromatic aldehyde, and a catalytic amount of piperidine in ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the reaction mixture at a specified temperature (e.g., 100–120 °C) for 10–30 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford the 4,4-disubstituted this compound.[1]
Three-Component Synthesis of 3,5-Disubstituted Pyrazolo[3,4-d]pyrimidin-4-ones
This one-pot reaction allows for the rapid assembly of complex this compound analogs.[2]
Materials:
-
Methyl 5-aminopyrazole-4-carboxylate derivative
-
Trimethyl orthoformate
-
Primary amine (e.g., benzylamine)
-
Ethanol
Procedure:
-
In a 10 mL seamless pressure vial, add the substituted 5-aminopyrazole-4-carboxylate (1 mmol), trimethyl orthoformate (3 mmol), and the primary amine (3 mmol) to ethanol (2 mL).
-
The reaction mixture is then irradiated in a microwave reactor at a maximum power of 150 W and heated to 160 °C for 55 minutes.
-
After cooling, the precipitated product is isolated by vacuum filtration.
-
The crude product can be further purified by recrystallization from an appropriate solvent.
Visualizing Synthetic and Biological Pathways
To further elucidate the synthesis and application of pyrazolidine-3,5-diones, the following diagrams illustrate a general experimental workflow and a key signaling pathway inhibited by a prominent member of this drug class.
The metabolism of phenylbutazone by PHS hydroperoxidase is a prerequisite for its inhibition of PHS cyclooxygenase.[4] Phenylbutazone is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 enzymes.[5] The anti-inflammatory and analgesic effects of NSAIDs like phenylbutazone are primarily due to the inhibition of COX-2, while the common side effects, such as gastrointestinal issues, are linked to the inhibition of COX-1.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. eprints.sunway.edu.my [eprints.sunway.edu.my]
- 3. researchgate.net [researchgate.net]
- 4. Prostaglandin hydroperoxidase-dependent oxidation of phenylbutazone: relationship to inhibition of prostaglandin cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
In Vivo Validation of Pyrazolidine-3,5-dione Derivatives as Anti-inflammatory Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory performance of various pyrazolidine-3,5-dione derivatives against established non-steroidal anti-inflammatory drugs (NSAIDs). The data presented is compiled from multiple studies to aid in the evaluation and selection of promising candidates for further drug development.
Comparative In Vivo Anti-inflammatory Activity
The anti-inflammatory efficacy of this compound derivatives is commonly evaluated using the carrageenan-induced paw edema model in rats, a standard and reproducible assay for acute inflammation.[1][2][3][4] The tables below summarize the quantitative data from various studies, presenting the percentage of edema inhibition at specific doses.
| Derivative/Drug | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference |
| This compound Derivatives | |||
| RS-10 | 100 | 40.28 | [1] |
| RS-9 | 100 | Significant Activity | [1] |
| RS-6 | 100 | Significant Activity | [1] |
| RS-2 | 100 | Significant Activity | [1] |
| Compound VI | Not Specified | Twice as potent as Phenylbutazone | [5] |
| 4-Prenyl-1,2-diphenyl-3,5-pyrazolidinedione | Not Specified | Comparable to Phenylbutazone | [6] |
| Reference NSAIDs | |||
| Indomethacin | 10 | 62.50 | [1] |
| Phenylbutazone | Not Specified | Standard Reference | [5] |
| Ibuprofen | Not Specified | Standard Reference | [7] |
| Nimesulide | Not Specified | Standard Reference | [7] |
Note: "Significant Activity" indicates that the studies reported notable anti-inflammatory effects without specifying the exact percentage of inhibition in the abstract.
Mechanism of Action: Targeting the Inflammatory Cascade
This compound derivatives primarily exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the synthesis of prostaglandins, pivotal players in the inflammatory response.[2][3] The dual inhibition of COX-1 and COX-2 is a characteristic of many older NSAIDs in this class, such as phenylbutazone. However, the development of derivatives with higher selectivity for COX-2 is a key objective to minimize gastrointestinal side effects associated with COX-1 inhibition.[2]
The acidic proton at the 4-position of the this compound ring is crucial for its anti-inflammatory activity.[8][9] Modifications at this position, as well as substitutions on the phenyl rings, significantly influence the potency and selectivity of these compounds.[1][8]
Below is a diagram illustrating the signaling pathway targeted by this compound derivatives.
Experimental Protocols
The following is a generalized protocol for the carrageenan-induced paw edema assay, a widely used in vivo model for assessing the anti-inflammatory activity of novel compounds.[1][3][4]
1. Animals:
-
Male Wistar rats or Swiss albino mice weighing between 150-200g are typically used.[4]
-
Animals are housed under standard laboratory conditions with free access to food and water.
-
A period of acclimatization is necessary before the experiment.
2. Experimental Groups:
-
Control Group: Receives the vehicle (e.g., saline or a suspension agent).
-
Standard Group: Receives a known anti-inflammatory drug (e.g., Indomethacin, Phenylbutazone).
-
Test Groups: Receive different doses of the this compound derivatives.
3. Procedure:
-
The initial paw volume of each animal is measured using a plethysmometer.
-
The test compounds, standard drug, or vehicle are administered orally or intraperitoneally.
-
After a set period (e.g., 30-60 minutes), a sub-plantar injection of 0.1 ml of 1% carrageenan suspension in saline is administered into the right hind paw of each animal.
-
The paw volume is then measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
4. Data Analysis:
-
The percentage of edema inhibition is calculated using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] * 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the test group.
-
-
Statistical analysis is performed to determine the significance of the observed anti-inflammatory effects.
Below is a diagram illustrating the experimental workflow.
Conclusion
This compound derivatives continue to be a promising class of compounds in the search for new anti-inflammatory agents.[1][10] The in vivo data, primarily from the carrageenan-induced paw edema model, demonstrates their potential, with some derivatives showing efficacy comparable to or even exceeding that of established drugs like phenylbutazone.[5][6] Future research should focus on synthesizing derivatives with improved COX-2 selectivity to enhance their safety profile and on conducting more extensive in vivo studies to fully characterize their therapeutic potential.
References
- 1. Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione [jscimedcentral.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and analgetic-antiinflammatory activity of 3,5-pyrazolidinediones bearing small-ring cycloalkyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. b.aun.edu.eg [b.aun.edu.eg]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. pharmacy180.com [pharmacy180.com]
- 10. researchgate.net [researchgate.net]
Validating the Anticancer Mechanism of Pyrazolidine-3,5-dione Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Among the myriad of heterocyclic compounds investigated, pyrazolidine-3,5-dione analogs have emerged as a promising class of molecules with potent antiproliferative activities against a spectrum of cancer cell lines. This guide provides a comparative analysis of the anticancer performance of various this compound derivatives, juxtaposed with established chemotherapeutic agents. Detailed experimental protocols for key validation assays and visualizations of associated signaling pathways are presented to facilitate further research and development in this area.
Comparative Performance of this compound Analogs and Standard Anticancer Agents
The antitumor activity of novel compounds is quantitatively assessed by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. The following tables summarize the IC50 values for various this compound analogs against common cancer cell lines, alongside data for standard chemotherapeutic drugs for comparative purposes.
Table 1: Anticancer Activity (IC50, µM) of this compound Analogs against Various Cancer Cell Lines
| Compound/Analog | MCF-7 (Breast) | HePG2 (Liver) | HCT-116 (Colon) | Reference |
| Derivative XIII | 7.97 | 6.57 | 9.54 | [1] |
| Compound 4u | 5.1-10.1 | - | - | |
| This compound | >20 (at 20µM) | - | - | |
| 1-Phenylthis compound | >20 (at 20µM) | - | - | |
| Standard Drugs | ||||
| Doxorubicin | 0.1 - 2.5 | 1.3 - 12.18 | - | [2] |
| Cisplatin (B142131) | 0.65 - 2.8 | >10 | - | [1] |
| Paclitaxel (B517696) | 0.0025 - 64.46 | - | 0.00246 | [3][4][5] |
| Vincristine (B1662923) | 7.371 | - | - | [6] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density and duration of drug exposure.
Unraveling the Mechanism of Action: Apoptosis and Cell Cycle Arrest
This compound analogs primarily exert their anticancer effects by inducing programmed cell death (apoptosis) and disrupting the normal progression of the cell cycle in cancer cells.
Induction of Apoptosis
Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells. Many this compound derivatives have been shown to trigger this process. The workflow for a common method to detect apoptosis, Annexin V-FITC/Propidium (B1200493) Iodide (PI) staining followed by flow cytometry, is outlined below.
Cell Cycle Arrest
In addition to inducing apoptosis, these compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific phases, most commonly the G2/M phase. This prevents the cells from dividing and leads to an accumulation of cells in this phase. The general workflow for analyzing the cell cycle using propidium iodide (PI) staining is depicted below.
Signaling Pathways Targeted by this compound Analogs
The anticancer activity of this compound analogs is often mediated through the modulation of specific signaling pathways that are crucial for cancer cell survival and proliferation. One of the key mechanisms involves the inhibition of Cyclin-Dependent Kinases (CDKs), particularly CDK9, which leads to the downstream effects of apoptosis and cell cycle arrest.
Detailed Experimental Protocols
For the accurate validation and comparison of the anticancer effects of this compound analogs, standardized experimental protocols are essential.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs and control drugs for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with the test compounds for 24-48 hours. Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Fixation: After treatment with the compounds, harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blotting
This technique is used to detect specific proteins in a cell lysate to understand the effect of the compounds on signaling pathways.
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., Caspase-3, Bcl-2, Bax, CDK9) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
References
- 1. Enhancement of cisplatin sensitivity in human breast cancer MCF-7 cell line through BiP and 14-3-3ζ co-knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. Low-dose paclitaxel downregulates MYC proto-oncogene bHLH transcription factor expression in colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. Exploring the mechanism of resistance to vincristine in breast cancer cells using transcriptome sequencing technology - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pyrazolidine-3,5-dione Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the performance of key pyrazolidine-3,5-dione analogs, supported by available experimental data. This document provides a detailed analysis of Phenylbutazone, its primary metabolite Oxyphenbutazone, the uricosuric agent Sulfinpyrazone, and Kebuzone, focusing on their anti-inflammatory and uricosuric properties.
The this compound core structure is a foundational scaffold in medicinal chemistry, giving rise to a class of non-steroidal anti-inflammatory drugs (NSAIDs) with a long history of therapeutic use. These compounds primarily exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. This guide synthesizes available data to facilitate a comparative understanding of these important analogs.
In Vitro Performance: Cyclooxygenase (COX) Inhibition
The primary mechanism of anti-inflammatory action for this class of drugs is the inhibition of COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation and pain. The relative inhibition of these two isoforms (selectivity) is a critical factor in a drug's efficacy and side-effect profile.
The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of several this compound derivatives. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug required for 50% inhibition in vitro. A lower IC50 value indicates greater potency.
Table 1: In Vitro Cyclooxygenase Inhibition of this compound Analogs
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) |
| Phenylbutazone | 2.5 | 1.2 | 2.08 |
| Oxyphenbutazone | 3.1 | 1.5 | 2.07 |
| Sulfinpyrazone | 4.2 | 2.8 | 1.5 |
| Kebuzone | Data not available | Data not available | Data not available |
| Indomethacin (Reference) | 0.1 | 0.9 | 0.11 |
| Celecoxib (Reference) | >100 | 0.04 | >2500 |
Note: Data is compiled from various literature sources. Direct comparison should be made with caution as experimental conditions may vary between studies. IC50 values for Kebuzone were not available in the reviewed literature.
Therapeutic Applications and Mechanisms of Action
Anti-inflammatory Activity
Phenylbutazone, Oxyphenbutazone, and Kebuzone are primarily recognized for their potent anti-inflammatory and analgesic properties. Their therapeutic effect is directly linked to the inhibition of prostaglandin (B15479496) synthesis via the COX pathway. Phenylbutazone is metabolized in the body to the pharmacologically active compounds Oxyphenbutazone and γ-hydroxyphenylbutazone, which contribute to its overall effect.[1][2] Kebuzone is also considered a pharmacologically active metabolite of Phenylbutazone.[3]
dot
Caption: Inhibition of the Cyclooxygenase (COX) pathway.
Uricosuric Activity
Sulfinpyrazone is a potent uricosuric agent used in the treatment of gout.[4] Its mechanism involves the inhibition of the urate transporter 1 (URAT1) in the proximal tubules of the kidneys.[1][2] By blocking URAT1, Sulfinpyrazone prevents the reabsorption of uric acid from the renal tubular lumen back into the bloodstream, thereby increasing its excretion in the urine and lowering serum uric acid levels.[1][2] While Phenylbutazone also possesses some uricosuric effects, Sulfinpyrazone is significantly more potent in this regard.
dot
Caption: Mechanism of uricosuric action via URAT1 inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for evaluating the key activities of these analogs.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a widely used preclinical model to assess the efficacy of acute anti-inflammatory agents.
-
Objective: To evaluate the ability of a test compound to reduce acute inflammation in vivo.
-
Animal Model: Typically male Wistar or Sprague-Dawley rats (150-200g).
-
Procedure:
-
Baseline Measurement: The initial volume of the rat's right hind paw is measured using a plethysmometer.
-
Compound Administration: Test compounds (e.g., Phenylbutazone, Oxyphenbutazone) or a vehicle control are administered, typically orally (p.o.) or intraperitoneally (i.p.), at a predetermined time (e.g., 60 minutes) before the inflammatory insult.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the right hind paw.
-
Paw Volume Measurement: Paw volume is measured at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the drug-treated group.
dot
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the direct inhibitory effect of a compound on COX-1 and COX-2 enzymes.
-
Objective: To determine the in vitro IC50 values of test compounds against COX-1 and COX-2.
-
Methodology: A common method is the colorimetric COX inhibitor screening assay, which measures the peroxidase activity of COX.
-
Enzymes: Purified ovine or human recombinant COX-1 and COX-2 enzymes.
-
Procedure:
-
Incubation: The enzyme (either COX-1 or COX-2) is pre-incubated with the test compound at various concentrations or a vehicle control in a buffer solution (e.g., Tris-HCl) containing a heme cofactor.
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid (the substrate) and a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Measurement: The peroxidase activity is monitored by measuring the appearance of oxidized TMPD via absorbance at a specific wavelength (e.g., 590 nm) using a plate reader.
-
-
Data Analysis: The rate of reaction is determined, and the percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined from the concentration-response curve.
Conclusion
The this compound analogs, including Phenylbutazone, Oxyphenbutazone, and Sulfinpyrazone, are non-selective COX inhibitors with varying degrees of potency. The available in vitro data suggests they are slightly more selective for COX-2 over COX-1, though they are far less selective than modern coxibs like Celecoxib. Phenylbutazone and its active metabolite Oxyphenbutazone show comparable in vitro COX inhibition profiles. Sulfinpyrazone, while also a COX inhibitor, is distinguished by its potent uricosuric activity, making it a primary agent for gout management through the inhibition of the URAT1 transporter.
References
Comparative Docking Analysis of Pyrazolidine-3,5-dione Derivatives as Cyclooxygenase Inhibitors
A Guide for Researchers in Drug Discovery
This guide provides a comparative analysis of the in silico docking performance of pyrazolidine-3,5-dione derivatives against cyclooxygenase (COX) enzymes, key targets in anti-inflammatory drug development. The data presented herein, supported by detailed experimental protocols, offers an objective comparison to aid researchers and scientists in the evaluation and selection of promising lead compounds.
Introduction to Pyrazolidine-3,5-diones and their Anti-inflammatory Potential
This compound is a versatile heterocyclic scaffold that has attracted significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives.[1] These compounds have been reported to possess anti-inflammatory, analgesic, and antipyretic properties, among others. A primary mechanism for their anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes.[1]
The COX enzymes, COX-1 and COX-2, are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][3] While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[1] Therefore, selective inhibition of COX-2 is a desirable attribute for new anti-inflammatory drugs to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[1] Molecular docking studies are a powerful computational tool to predict the binding affinity and interaction patterns of small molecules with their protein targets, providing valuable insights for the design of more potent and selective inhibitors.
Comparative Docking Performance
This section presents a summary of a comparative molecular docking study of a series of this compound derivatives against two isoforms of the cyclooxygenase enzyme, COX-1 (PDB ID: 1EQH) and COX-2 (PDB ID: 6COX). The binding energies, calculated using AutoDock Vina, are presented in kilocalories per mole (kcal/mol). A more negative binding energy indicates a stronger predicted binding affinity. The performance of the this compound derivatives is compared with the standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin.
| Compound ID | Target Protein | Binding Energy (kcal/mol) |
| This compound Derivative 1 | COX-1 (1EQH) | -10.4 |
| COX-2 (6COX) | -11.9 | |
| This compound Derivative 2 | COX-1 (1EQH) | -9.8 |
| COX-2 (6COX) | -11.2 | |
| This compound Derivative 3 | COX-1 (1EQH) | -9.5 |
| COX-2 (6COX) | -10.8 | |
| Indomethacin (Standard) | COX-1 (1EQH) | -8.5 |
| COX-2 (6COX) | -9.2 |
Data synthesized from a study on a series of this compound derivatives. The specific substitutions on the this compound core for Derivatives 1, 2, and 3 were not detailed in the source material.[4]
The results indicate that the this compound derivatives exhibit more favorable binding energies for both COX-1 and COX-2 compared to the standard drug, Indomethacin, suggesting a stronger binding affinity.[4] Notably, the derivatives show a preferential binding towards COX-2, with Derivative 1 displaying the highest predicted affinity.[4]
Experimental Protocols: Molecular Docking with AutoDock Vina
The following protocol outlines a standard procedure for conducting molecular docking studies of small molecules, such as this compound derivatives, with a protein target using AutoDock Vina.
Software and Resource Requirements:
-
AutoDock Tools (ADT): Used for preparing protein and ligand files.
-
AutoDock Vina: The docking engine for performing the molecular docking calculations.[5]
-
PyMOL or Chimera: Molecular visualization software for analyzing docking results.
-
Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules.
-
PubChem or ZINC database: A source for obtaining the 3D structures of small molecules (ligands).
Preparation of the Receptor (Protein):
-
Obtain Protein Structure: Download the PDB file of the target protein (e.g., 6COX for COX-2) from the Protein Data Bank.
-
Prepare the Receptor in ADT:
-
Open the PDB file in AutoDock Tools.
-
Remove water molecules and any co-crystallized ligands or ions not essential for the docking study.
-
Add polar hydrogens to the protein, as they are crucial for defining hydrogen bond donors.
-
Add Kollman charges to the protein atoms.
-
Save the prepared receptor in the PDBQT file format. This format includes atomic charges and atom types required by AutoDock Vina.[5][6]
-
Preparation of the Ligand (this compound Derivative):
-
Obtain Ligand Structure: Obtain the 3D structure of the this compound derivative. This can be done by drawing the molecule in a chemical drawing software and converting it to a 3D format (e.g., SDF or MOL2), or by downloading it from a database like PubChem.
-
Prepare the Ligand in ADT:
Grid Box Generation:
-
Define the Binding Site: The grid box defines the three-dimensional space on the receptor where the docking algorithm will search for binding poses of the ligand.
-
Set Grid Parameters in ADT:
-
Load the prepared receptor PDBQT file into ADT.
-
Open the "Grid Box" option.
-
Center the grid box on the active site of the enzyme. If a co-crystallized ligand was present in the original PDB file, its coordinates can be used to define the center of the grid.
-
Adjust the dimensions of the grid box to encompass the entire binding pocket. The size should be large enough to allow the ligand to move and rotate freely within the active site.
-
Note the coordinates of the grid box center and its dimensions (x, y, z).
-
Docking Execution using AutoDock Vina:
-
Create a Configuration File: Create a text file (e.g., config.txt) that contains the necessary information for the docking run. This file should specify:
-
The name of the receptor PDBQT file.
-
The name of the ligand PDBQT file.
-
The coordinates of the grid box center.
-
The dimensions of the grid box.
-
The name of the output file for the docking results.
-
An optional exhaustiveness parameter, which controls the thoroughness of the search (a higher value increases accuracy but also computation time).
-
-
Run AutoDock Vina from the Command Line:
-
Open a terminal or command prompt.
-
Navigate to the directory containing your prepared files and the AutoDock Vina executable.
-
Execute the following command: vina --config config.txt --log log.txt
-
This will initiate the docking calculation, and the progress will be displayed in the terminal. The results will be saved to the specified output file, and a log file will be generated with details of the run.
-
Analysis of Docking Results:
-
Examine the Log File: The log file (log.txt) will contain the binding affinity scores (in kcal/mol) for the top-ranked binding poses.
-
Visualize Binding Poses:
-
Open the receptor PDBQT file and the output ligand PDBQT file in a molecular visualization tool like PyMOL or Chimera.
-
Analyze the predicted binding poses of the this compound derivative within the active site of the COX enzyme.
-
Investigate the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway inhibited by this compound derivatives and a typical workflow for a molecular docking experiment.
Caption: Inhibition of the Arachidonic Acid Cascade by this compound Derivatives.
Caption: A Standard Workflow for Molecular Docking Studies.
References
- 1. benchchem.com [benchchem.com]
- 2. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]
- 3. Prostaglandins, arachidonic acid, and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
Comparative Efficacy of Pyrazolidine-3,5-dione Inhibitors Targeting Bacterial Cell Wall Synthesis
A comprehensive analysis of pyrazolidine-3,5-dione derivatives as potent inhibitors of UDP-N-acetylenolpyruvyl glucosamine (B1671600) reductase (MurB), a key enzyme in bacterial peptidoglycan biosynthesis. This guide provides a comparative assessment against other MurB inhibitors, supported by experimental data and detailed protocols for researchers in drug discovery and development.
The rising threat of antibiotic resistance necessitates the exploration of novel antibacterial agents that target essential bacterial pathways absent in eukaryotes. The bacterial peptidoglycan cell wall, crucial for maintaining cell integrity, presents a prime target. The biosynthesis of its precursor, UDP-N-acetylmuramic acid (UDP-MurNAc), is catalyzed by a series of Mur enzymes. Among these, UDP-N-acetylenolpyruvyl glucosamine reductase (MurB) represents an attractive target for the development of new antibiotics.[1][2] this compound derivatives have emerged as a promising class of MurB inhibitors.[3][4]
This guide provides a comparative analysis of the efficacy of this compound inhibitors against other classes of MurB inhibitors, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical pathways and experimental workflows.
Comparative Inhibitory Activity
A series of 3,5-dioxopyrazolidines has been identified as novel inhibitors of MurB.[1][5] The inhibitory activities of these compounds, along with other alternative inhibitors, against MurB from various bacterial species are summarized below. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.[6][7]
| Inhibitor Class | Compound | Target Enzyme | IC50 (µM) | Reference |
| Pyrazolidine-3,5-diones | 1,2-bis(4-chlorophenyl)-3,5-dioxopyrazolidine-4-carboxamides (Compounds 1-3) | E. coli MurB | 4.1 - 6.8 | [1][5] |
| 1,2-bis(4-chlorophenyl)-3,5-dioxopyrazolidine-4-carboxamides (Compounds 1-3) | S. aureus MurB | 4.3 - 10.3 | [1][5] | |
| C-4-unsubstituted 1,2-bis(3,4-dichlorophenyl)-3,5-dioxopyrazolidine (Compound 4) | E. coli MurB | 24.5 - 35 | [1][5] | |
| C-4-unsubstituted 1,2-bis(3,4-dichlorophenyl)-3,5-dioxopyrazolidine (Compound 4) | S. aureus MurB | 24.5 - 35 | [1][5] | |
| 5-Hydroxy-1H-pyrazol-3(2H)-ones | Various derivatives | E. coli MurB | Low micromolar | [3][8][9] |
| Thiazolidinones | Thiazolidinone derivative | E. coli MurB | 7.7 | [2] |
| Pyrrolidinediones | Pyrrolidinedione derivative (Compound 46) | E. coli MurA | 4.5 | [10] |
Experimental Protocols
The evaluation of MurB inhibitors involves a series of key experiments to determine their efficacy and mechanism of action. Detailed methodologies for these assays are provided below.
MurB Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of MurB. The reduction of the substrate, UDP-N-acetylenolpyruvyl glucosamine (UNAGEP), to UDP-MurNAc by MurB is monitored.
Protocol:
-
The MurB enzyme is expressed and purified.
-
The substrate, UNAGEP, is synthesized.
-
The assay is performed by incubating the MurB enzyme with the test compound at various concentrations.
-
The enzymatic reaction is initiated by the addition of the substrate UNAGEP and the cofactor NADPH.
-
The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.[2]
Fluorescence-Binding Assay
This assay determines the binding affinity (dissociation constant, Kd) of an inhibitor to the MurB enzyme. It relies on the change in the fluorescence emission spectrum of the FAD cofactor bound to MurB upon inhibitor binding.[1]
Protocol:
-
A solution of E. coli MurB (e.g., at a concentration of 1 µM) is prepared.[1]
-
The inhibitor is added at varying concentrations (e.g., from 0 to 8 µM).[1]
-
The fluorescence of the isoalloxazine ring of the FAD cofactor is excited at 460 nm.[1]
-
The change in the fluorescence emission spectrum between 510 and 610 nm is measured.[1]
-
The dissociation constant (Kd) is calculated from the fluorescence change as a function of the inhibitor concentration. A Kd of 260 nM was reported for a 3,5-dioxopyrazolidine compound.[1][11]
Peptidoglycan Biosynthesis Assay
This cell-based assay assesses the impact of inhibitors on the overall peptidoglycan synthesis pathway in whole bacterial cells.
Protocol:
-
A bacterial strain, such as Staphylococcus epidermidis, is cultured.[1]
-
The bacterial cells are incubated with the test compounds at various concentrations.
-
A radiolabeled precursor of peptidoglycan (e.g., [¹⁴C]N-acetylglucosamine) is added to the culture.
-
The amount of radiolabeled soluble peptidoglycan produced by the cells is measured.
-
A reduction in the incorporation of the radiolabel indicates inhibition of the peptidoglycan biosynthesis pathway. IC50 values for 3,5-dioxopyrazolidines in this assay ranged from 0.39 to 11.1 µM.[1][5][11]
Visualizing the Mechanism and Workflow
To better understand the context of MurB inhibition and the experimental procedures, the following diagrams are provided.
Caption: Cytoplasmic stages of peptidoglycan precursor biosynthesis.
Caption: Experimental workflow for identifying and characterizing MurB inhibitors.
References
- 1. 3,5-Dioxopyrazolidines, Novel Inhibitors of UDP-N- Acetylenolpyruvylglucosamine Reductase (MurB) with Activity against Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Tuberculosis Mur Inhibitors: Structural Insights and the Way Ahead for Development of Novel Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. 3,5-dioxopyrazolidines, novel inhibitors of UDP-N- acetylenolpyruvylglucosamine reductase (MurB) with activity against gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazolidine-3,5-diones and 5-hydroxy-1H-pyrazol-3(2H)-ones, inhibitors of UDP-N-acetylenolpyruvyl glucosamine reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Pyrazolidine-3,5-dione Based Inhibitors of Phosphoenolpyruvate Carboxylase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of pyrazolidine-3,5-dione derivatives as inhibitors of phosphoenolpyruvate (B93156) carboxylase (PEPC), a crucial enzyme in the C4 photosynthetic pathway. The data presented here is primarily based on the findings of Dick et al. (2017), who identified this class of compounds as potent and selective inhibitors of C4 PEPC, suggesting their potential as C4 plant-selective herbicides.
Performance Comparison of this compound Derivatives
The inhibitory potential of various synthesized this compound analogs was evaluated against PEPC from both a C4 plant (Zea mays) and a C3 plant (Flaveria pringlei). The half-maximal inhibitory concentrations (IC50) and the resulting selectivity for the C4 isoform are summarized below.
| Compound ID | R1 Substitution | R2 Substitution | IC50 C4 PEPC (Zea mays) [µM] | IC50 C3 PEPC (Flaveria pringlei) [µM] | Selectivity (C3/C4) |
| 3-1 | H | 3-OH | 3.0 ± 0.2 | 35.8 ± 2.1 | 11.9 |
| 3-2 | H | 4-OH | 4.8 ± 0.3 | 43.1 ± 2.9 | 9.0 |
| 3-3 | H | 2,5-diOH | 10.5 ± 0.7 | 87.3 ± 5.8 | 8.3 |
| 3-4 | 3-Br | H | 2.5 ± 0.1 | 28.9 ± 1.5 | 11.6 |
| 3-5 | 3-Br | 3-OH | 1.96 ± 0.1 | 32.5 ± 1.8 | 16.6 |
| 3-6 | 3-Br | 4-OH | 3.9 ± 0.2 | 40.7 ± 2.5 | 10.4 |
| 3-7 | 3-Br | 2,5-diOH | 8.7 ± 0.5 | 79.2 ± 4.9 | 9.1 |
| 3-8 | 4-Br | H | 2.8 ± 0.2 | 30.1 ± 1.7 | 10.8 |
| 3-9 | 4-Br | 3-OH | 2.2 ± 0.1 | 34.6 ± 2.0 | 15.7 |
| 3-10 | 4-Br | 4-OH | 4.2 ± 0.3 | 41.8 ± 2.7 | 10.0 |
| 3-11 | 4-Br | 2,5-diOH | 9.1 ± 0.6 | 81.4 ± 5.3 | 8.9 |
Data sourced from Dick et al. (2017)[1].
Experimental Protocols
The following is a detailed methodology for the key experiments cited in this guide.
In Vitro PEPC Inhibition Assay
The inhibitory activity of the this compound compounds was determined using a coupled spectrophotometric assay.[1]
1. Enzyme Preparation:
-
Recombinant PEPC from Zea mays (C4) and Flaveria pringlei (C3) were expressed and purified.
2. Assay Mixture:
-
The reaction mixture contained:
-
100 mM Tris-HCl buffer (pH 8.0)
-
10 mM MgCl2
-
2 mM DTT
-
0.2 mM NADH
-
10 units of malate (B86768) dehydrogenase
-
Varying concentrations of the inhibitor compound (from 0.01 to 200 µM) dissolved in DMSO. The final DMSO concentration was kept below 1%.
-
3. Reaction Initiation and Measurement:
-
The reaction was initiated by adding the substrate, phosphoenolpyruvate (PEP), at a concentration equivalent to two-fold the Km of the respective PEPC isoform.
-
The oxidation of NADH was monitored by the decrease in absorbance at 340 nm using a spectrophotometer.
4. Data Analysis:
-
The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.[1]
Visualizations
Signaling Pathway: C4 Photosynthesis
The following diagram illustrates the C4 photosynthetic pathway, highlighting the central role of PEPC in the initial carbon fixation step. Inhibition of PEPC by this compound-based compounds disrupts this cycle.
Caption: C4 Photosynthesis Pathway and PEPC Inhibition.
Experimental Workflow
The diagram below outlines the workflow used to identify and validate this compound based PEPC inhibitors.
Caption: Workflow for PEPC Inhibitor Discovery.
References
A Comparative Analysis of In Vitro and In Vivo Data for Pyrazolidine-3,5-dione Compounds: Phenylbutazone and Mofebutazone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two notable pyrazolidine-3,5-dione compounds, Phenylbutazone and its analogue Mofebutazone. The following sections detail their performance in both laboratory (in vitro) and whole-organism (in vivo) settings, supported by experimental data and methodologies. This objective comparison aims to furnish researchers and drug development professionals with a comprehensive understanding of their pharmacological profiles.
Introduction to Pyrazolidine-3,5-diones
This compound derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] Prominent members of this class, such as Phenylbutazone and Mofebutazone, have been investigated for their anti-inflammatory, analgesic, and antipyretic properties.[1][2] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.[1][3]
Comparative Data Presentation
The following tables summarize the available quantitative data for Phenylbutazone and Mofebutazone, facilitating a direct comparison of their in vitro and in vivo activities.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | Target | IC50 (µM) | Species | Source |
| Phenylbutazone | COX-1 | 0.302 | Equine | [4] |
| COX-2 | Not specified | Equine | [4] | |
| Mofebutazone | COX-1 | Data not available | - | - |
| COX-2 | Data not available | - | - |
IC50: The half maximal inhibitory concentration.
Table 2: In Vivo Anti-Inflammatory and Analgesic Activity
| Compound | Test | Animal Model | ED50 (mg/kg) | Route of Administration | Source |
| Phenylbutazone | Anti-inflammatory | Carrageenan-induced paw edema in rats | Weaker than Phenylbutazone | Not specified | [2] |
| Analgesic | Hot plate test in mice | Weaker than Phenylbutazone | Not specified | [2] | |
| Mofebutazone | Anti-inflammatory | Carrageenan-induced paw edema in rats | Data not available | - | - |
| Analgesic | Hot plate test in mice | Data not available | - | - |
ED50: The median effective dose required to produce a therapeutic effect in 50% of the population.
Table 3: Comparative Pharmacokinetics and Toxicology
| Parameter | Phenylbutazone | Mofebutazone | Species | Source |
| Toxicity | - | 5-6 times less toxic than Phenylbutazone | Not specified | [2] |
| Half-life (t½) | 54-99 hours | 1.9 hours | Not specified | [2] |
| Protein Binding | High (>98%) | High (99%) | Not specified | [2][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and a clear understanding of the presented data.
Cyclooxygenase (COX) Inhibition Assay (In Vitro)
The in vitro inhibitory activity of this compound compounds on COX-1 and COX-2 enzymes is determined using enzyme-linked immunosorbent assays (ELISAs) or fluorometric inhibitor screening assay kits.[6][7][8][9][10]
General Procedure:
-
Enzyme Preparation: Recombinant COX-1 and COX-2 enzymes are used.
-
Compound Incubation: The test compounds (Phenylbutazone, Mofebutazone) at various concentrations are pre-incubated with the respective COX isoform.
-
Substrate Addition: Arachidonic acid, the natural substrate for COX enzymes, is added to initiate the reaction.
-
Prostaglandin (B15479496) Measurement: The amount of prostaglandin E2 (PGE2) or other prostanoids produced is quantified using a specific ELISA or a fluorometric probe.
-
IC50 Determination: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.
Carrageenan-Induced Paw Edema (In Vivo Anti-inflammatory Activity)
This is a standard and widely used model to evaluate the acute anti-inflammatory activity of compounds.
Procedure:
-
Animal Model: Typically, Wistar or Sprague-Dawley rats are used.
-
Compound Administration: The test compound (e.g., Phenylbutazone) or vehicle is administered orally or intraperitoneally.
-
Induction of Inflammation: After a specific period (e.g., 1 hour), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is made into the right hind paw of the rat.
-
Edema Measurement: The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group with the vehicle control group.
Hot Plate Test (In Vivo Analgesic Activity)
The hot plate test is a common method to assess the central analgesic activity of drugs.[11][12]
Procedure:
-
Animal Model: Mice are commonly used for this assay.
-
Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.
-
Baseline Measurement: The baseline reaction time of each mouse to the thermal stimulus is recorded. This is the time taken for the animal to exhibit a nociceptive response, such as licking its paws or jumping. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Compound Administration: The test compound or vehicle is administered to the animals.
-
Post-treatment Measurement: The reaction time is measured again at different time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Analgesic Effect: An increase in the reaction time compared to the baseline indicates an analgesic effect.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound compounds and a typical experimental workflow for their evaluation.
Caption: Prostaglandin Synthesis Pathway Inhibition.
References
- 1. What is the mechanism of Mofebutazone? [synapse.patsnap.com]
- 2. Mofebutazone | C13H16N2O2 | CID 16639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Phenylbutazone? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. COX-1 and COX-2 inhibition in horse blood by phenylbutazone, flunixin, carprofen and meloxicam: an in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. interchim.fr [interchim.fr]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 11. What is Mofebutazone used for? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
Cross-Reactivity of Pyrazolidine-3,5-dione Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profiles of common pyrazolidine-3,5-dione derivatives. The information presented is intended to assist researchers in interpreting analytical results and to aid drug development professionals in designing more specific molecules. The data herein is supported by experimental findings from various studies.
Introduction to Pyrazolidine-3,5-diones
This compound is a core heterocyclic structure found in several non-steroidal anti-inflammatory drugs (NSAIDs). Marketed drugs based on this scaffold include Phenylbutazone, Oxyphenbutazone, Sulfinpyrazone, and Kebuzone. The primary mechanism of action for their anti-inflammatory effect is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. Some derivatives also exhibit antagonism at the f-Met-Leu-Phe (fMLP) receptor on neutrophils. While effective, the structural similarities among these derivatives and with other endogenous and exogenous molecules can lead to cross-reactivity in various analytical assays, potentially causing misleading results.
Quantitative Cross-Reactivity Data
The following tables summarize the cross-reactivity of Phenylbutazone and its primary metabolite, Oxyphenbutazone, in a commercially available ELISA kit designed for Phenylbutazone detection. This data highlights the potential for co-detection of the metabolite.
Table 1: Cross-Reactivity in a Phenylbutazone-Specific ELISA
| Compound | % Cross-Reactivity |
| Phenylbutazone | 100% |
| Oxyphenbutazone | 23.3% |
| Orphenadrine | 2.66% |
| Methylene Blue | 2.44% |
| Carbamazepine | 0.94% |
| Promazine | 0.83% |
| Reserpine | 0.52% |
| Clobetasone Butyrate | 0.23% |
| Acepromazine | 0.14% |
| Glycopyrrolate | 0.10% |
Data sourced from a commercially available Phenylbutazone ELISA kit.
Table 2: Half-Maximal Inhibitory Concentration (IC50) in a Developed Phenylbutazone ELISA
| Compound | IC50 (ng/mL) |
| Phenylbutazone | ~10 |
| Oxyphenbutazone | ~300 |
This data indicates that a significantly higher concentration of Oxyphenbutazone is required to achieve the same level of inhibition as Phenylbutazone in this specific ELISA.[1]
Cross-Reactivity in Other Diagnostic Assays
A significant finding is the potential for this compound derivatives to interfere with immunoassays for unrelated molecules. This type of cross-reactivity can lead to false-positive results and misinterpretation of a patient's physiological status.
Testosterone (B1683101) Immunoassay Interference: Studies have shown that Phenylbutazone can spuriously elevate results in unextracted testosterone immunoassays. This interference is critical to consider when evaluating hormone levels in patients undergoing treatment with this drug.
Lack of Cross-Reactivity with Pyrazolinone Derivatives: In the context of antibody-mediated drug allergies, studies involving passive cutaneous anaphylaxis in guinea pigs and ELISA tests with rabbit antisera have demonstrated no cross-reactivity between pyrazolinone and pyrazolidinedione-based haptens.[2] This suggests that allergic reactions to one class of these drugs may not necessarily translate to the other.
Experimental Protocols
Protocol for Assessing Cross-Reactivity using Competitive ELISA
This protocol outlines a general procedure for determining the cross-reactivity of a this compound derivative in a competitive enzyme-linked immunosorbent assay.
1. Reagents and Materials:
-
Microtiter plates (96-well)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Assay Buffer (e.g., PBS)
-
Primary antibody specific to the target analyte of the assay being tested for interference
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H2SO4)
-
This compound derivatives to be tested (e.g., Phenylbutazone, Oxyphenbutazone, etc.)
-
Target analyte standard for the specific ELISA
-
Microplate reader
2. Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with the antigen (target of the immunoassay) diluted in Coating Buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block the remaining protein-binding sites by adding Blocking Buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competition:
-
Prepare serial dilutions of the this compound derivative to be tested in Assay Buffer.
-
In a separate plate or tubes, pre-incubate the primary antibody with either the standard analyte (for the standard curve) or the test compound (the this compound derivative).
-
-
Incubation: Transfer the antibody-analyte/competitor mixtures to the coated and blocked microtiter plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Secondary Antibody: Add the enzyme-conjugated secondary antibody diluted in Assay Buffer to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add the substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding Stop Solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the known concentrations of the target analyte standard.
-
Determine the concentration of the this compound derivative that causes a 50% reduction in the maximal signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of the target analyte / IC50 of the test compound) x 100
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Primary mechanism of action for this compound derivatives.
Caption: Phenylbutazone interference in a testosterone immunoassay.
Caption: Workflow for determining the cross-reactivity of a compound.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Pyrazolidine-3,5-dione
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of Pyrazolidine-3,5-dione, ensuring compliance with safety regulations and fostering a secure research environment.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance requiring careful handling.[1] Adherence to safety protocols is paramount to mitigate risks of exposure and ensure personal and environmental safety.
Key Hazard Information
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation[1] |
| Serious Eye Irritation | H319 | Causes serious eye irritation[1] |
| Respiratory Irritation | H335 | May cause respiratory irritation[1] |
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory. This includes, but is not limited to:
-
Gloves: Chemically resistant gloves should be worn at all times.
-
Eye Protection: Safety glasses or goggles are essential to prevent eye contact.[2][3]
-
Lab Coat: A lab coat or other protective clothing should be worn to protect the skin.
-
Respiratory Protection: If working with fine powders or in a poorly ventilated area, a respirator may be necessary.[2]
Standard Disposal Protocol
The disposal of this compound must be managed through an approved hazardous waste program.[2][3][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Pure this compound and materials heavily contaminated with it should be collected as solid hazardous waste.
-
Solutions containing this compound should be collected as liquid hazardous waste. Do not mix with other incompatible waste streams.
-
-
Container Selection and Labeling:
-
Use a dedicated, sealable, and chemically compatible container for waste collection.[5][6][7]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Attach a completed hazardous waste tag that includes the accumulation start date and the specific hazards (e.g., skin irritant, eye irritant).
-
-
Waste Accumulation and Storage:
-
Arranging for Disposal:
-
Once the container is full or the project is complete, arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all institutional and local regulations for waste manifest and pickup procedures.[3]
-
Experimental Protocols for Waste Preparation
The following protocol outlines the general steps for preparing this compound waste for disposal. This is not a chemical neutralization procedure but rather a safe handling and packaging process.
Materials:
-
Waste this compound (solid or in solution)
-
Appropriate hazardous waste container
-
Hazardous waste labels
-
Personal Protective Equipment (PPE) as specified above
-
Absorbent material (for spills)
Procedure:
-
Don appropriate PPE.
-
For solid waste: Carefully transfer the solid this compound into the designated hazardous waste container using a chemically resistant scoop or spatula. Avoid generating dust.
-
For liquid waste: Using a funnel, carefully pour the solution containing this compound into the designated liquid hazardous waste container. Do not overfill the container; leave at least 10% headspace.[7]
-
Decontamination of Empty Containers:
-
Triple rinse the empty this compound container with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
The first rinsate must be collected and disposed of as hazardous liquid waste.[6] Subsequent rinses may also need to be collected depending on local regulations.
-
After thorough rinsing, the container may be disposed of as non-hazardous waste or recycled, in accordance with institutional policies.
-
-
Spill Cleanup:
-
In the event of a spill, absorb the material with an inert, dry absorbent.[5]
-
Carefully sweep or scoop up the absorbed material and place it in the designated hazardous waste container.
-
Clean the spill area with soap and water.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound | C3H4N2O2 | CID 4295838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.cn]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. benchchem.com [benchchem.com]
- 7. nipissingu.ca [nipissingu.ca]
Essential Safety and Logistical Information for Handling Pyrazolidine-3,5-dione
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the safe handling, use, and disposal of Pyrazolidine-3,5-dione, ensuring the safety of laboratory personnel and minimizing environmental impact. The following procedures and recommendations are based on established safety protocols for handling hazardous powdered chemicals.
Hazard Summary
This compound is classified as a hazardous substance. It is crucial to be aware of its potential health effects to handle it safely.
GHS Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Primary Hazards:
-
Irritant: Can cause irritation to the skin, eyes, and respiratory system upon contact or inhalation.[1]
Personal Protective Equipment (PPE)
The selection and proper use of PPE are critical to prevent exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Material: Nitrile or Neoprene gloves are recommended for their resistance to a range of chemicals.[2][3] For extended contact or handling of large quantities, consider thicker gloves or double-gloving.[4] Inspection: Always inspect gloves for tears or punctures before use.[3] Replacement: Change gloves immediately if contaminated, and every 30-60 minutes during prolonged use.[4] Never reuse disposable gloves.[5] |
| Eye and Face Protection | Safety goggles or face shield | Type: Chemical safety goggles that provide a full seal around the eyes are mandatory to protect against dust particles and splashes.[6] Additional Protection: A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. |
| Respiratory Protection | NIOSH-approved respirator | For Powder Handling: A NIOSH-approved N95, N99, or P100 filtering facepiece respirator (dust mask) is recommended to prevent inhalation of airborne powder.[7] For Higher Risk Activities: For tasks with a higher potential for aerosol generation or in poorly ventilated areas, a half-mask or full-facepiece respirator with appropriate particulate filters should be used.[8][9] |
| Protective Clothing | Laboratory coat and additional protection | Lab Coat: A long-sleeved lab coat should be worn to protect the skin and clothing.[10] Additional Protection: For handling larger quantities or in situations with a high risk of contamination, consider disposable coveralls. |
| Footwear | Closed-toe shoes | Requirement: Fully enclosed, chemical-resistant footwear must be worn in the laboratory at all times.[10] |
Operational Plan: Safe Handling of this compound
A systematic approach to handling this compound is essential to minimize the risk of exposure. The following step-by-step protocol outlines the safe handling procedure from preparation to the completion of work.
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
Step-by-Step Protocol
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) and relevant Standard Operating Procedures (SOPs) before starting any work.[6]
-
Ensure that an emergency eyewash station and safety shower are accessible.[5]
-
Don all required PPE as specified in the table above.[5]
-
Prepare the designated work area, preferably within a certified chemical fume hood, by covering the surface with absorbent bench paper.[11]
-
-
Handling:
-
When weighing the powdered this compound, use an enclosed balance or a ventilated enclosure to minimize dust dispersal.[11]
-
Use a spatula or other appropriate tool to transfer the powder, avoiding pouring directly from the container to prevent spills.[11]
-
Keep the container of this compound closed when not in use.[11]
-
Conduct all experimental procedures that may generate dust or aerosols within a fume hood.[10]
-
-
Cleanup:
-
Decontaminate all equipment used during the experiment.
-
Carefully clean the work surface using a wet wipe or a HEPA-filtered vacuum to avoid generating dust.[10]
-
Segregate all waste generated during the experiment into appropriately labeled containers.
-
-
Post-Handling:
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[5]
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Workflow Diagram
Caption: A flowchart outlining the proper procedure for the disposal of this compound waste.
Step-by-Step Disposal Protocol
-
Waste Segregation:
-
All waste contaminated with this compound, including unused product, contaminated PPE, and cleaning materials, should be collected and treated as hazardous waste.
-
As this compound is a nitrogen-containing heterocyclic organic compound, it should be segregated as halogenated organic waste for disposal purposes.[12][13]
-
-
Containerization and Labeling:
-
Storage:
-
Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.
-
Do not dispose of this compound down the drain or in regular trash.[5]
-
Emergency Procedures: Spill and Exposure
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
| Emergency Situation | Procedure |
| Minor Spill (Powder) | 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE (including a respirator), gently cover the spill with absorbent material to prevent it from becoming airborne.[15] 3. Moisten the absorbent material slightly with a suitable solvent (e.g., water, if compatible) to prevent dust generation. 4. Carefully scoop the material into a labeled hazardous waste container. 5. Clean the spill area with a detergent solution and collect the cleaning materials as hazardous waste. |
| Major Spill (Powder) | 1. Evacuate the area immediately.[16] 2. Alert others and activate the emergency alarm if necessary. 3. Contact your institution's emergency response team or EHS. 4. Prevent entry into the affected area. |
| Skin Exposure | 1. Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[17] 2. Seek medical attention. |
| Eye Exposure | 1. Immediately flush the eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[17] 2. Seek immediate medical attention. |
| Inhalation | 1. Move the affected person to fresh air. 2. Seek medical attention. |
| Ingestion | 1. Do not induce vomiting. 2. Seek immediate medical attention. |
References
- 1. aps.anl.gov [aps.anl.gov]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. gz-supplies.com [gz-supplies.com]
- 6. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 7. aghealthandsafety.com [aghealthandsafety.com]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. northwestern.edu [northwestern.edu]
- 10. uwlax.edu [uwlax.edu]
- 11. ehs.wisc.edu [ehs.wisc.edu]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
- 14. vumc.org [vumc.org]
- 15. en-safety.tau.ac.il [en-safety.tau.ac.il]
- 16. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 17. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
